molecular formula C10H14N2O4S B5412762 N-(2-ethoxy-5-sulfamoylphenyl)acetamide

N-(2-ethoxy-5-sulfamoylphenyl)acetamide

Katalognummer: B5412762
Molekulargewicht: 258.30 g/mol
InChI-Schlüssel: BTNOBVQYEZHIHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Ethoxy-5-sulfamoylphenyl)acetamide is a chemical compound of interest in synthetic and medicinal chemistry research, serving primarily as a versatile building block for the development of more complex molecules. Its structure incorporates two pharmacologically significant motifs: a sulfonamide group and an acetamide group. The sulfonamide functional group has profound historical significance as the foundation of the first systemic antibacterial agents, known as sulfa drugs, and remains a cornerstone in pharmaceutical research. Today, this moiety is found in a wide array of therapeutic agents beyond antibiotics, including diuretics, anticonvulsants, anti-inflammatory drugs, and carbonic anhydrase inhibitors . Similarly, the acetamide group is a common feature in many clinically used drugs and is known to contribute to biological activity by forming crucial hydrogen bonds with enzyme active sites . Compounds featuring both sulfonamide and acetamide scaffolds are actively investigated for various biological activities. Recent studies have explored similar hybrid structures for their potential as enzyme inhibitors, targeting carbonic anhydrase isoforms involved in conditions like glaucoma and cancer , as well as for their promising in vitro anti-urease activity, which is relevant for treating certain gastric infections . As a research chemical, N-(2-Ethoxy-5-sulfamoylphenyl)acetamide provides a valuable intermediate for constructing novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. Researchers can functionalize its core to explore new chemical space in the search for inhibitors of medically important enzymes. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

N-(2-ethoxy-5-sulfamoylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-3-16-10-5-4-8(17(11,14)15)6-9(10)12-7(2)13/h4-6H,3H2,1-2H3,(H,12,13)(H2,11,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNOBVQYEZHIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Physicochemical Characterization and Analytical Workflows for N-(2-ethoxy-5-sulfamoylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

In modern drug discovery, highly functionalized benzenesulfonamides serve as critical pharmacophores and synthetic intermediates. N-(2-ethoxy-5-sulfamoylphenyl)acetamide (Molecular Formula: C₁₀H₁₄N₂O₄S) is a prime example of a rationally designed scaffold. It features a 1,2,5-substitution pattern that balances lipophilicity, steric shielding, and target engagement.

As a Senior Application Scientist, I approach the characterization of such molecules not merely as a checklist of properties, but as a predictive model for formulation stability and in vivo behavior. The ethoxy group at the ortho position to the acetamide induces a specific conformational preference via steric hindrance, while the meta-sulfamoyl group acts as a potent primary pharmacophore for metalloenzyme coordination. This whitepaper details the intrinsic properties of this molecule and provides field-proven, self-validating analytical workflows for its characterization.

Structural and Physicochemical Profiling

Understanding the physical and chemical properties of a drug intermediate is the first step in designing robust analytical methods. The table below summarizes the quantitative data and, crucially, the causality behind how these properties dictate the molecule's behavior.

PropertyValueCausality / Significance in Development
Molecular Formula C₁₀H₁₄N₂O₄SDefines the stoichiometric boundaries and isotopic mass for MS profiling.
Molecular Weight 258.29 g/mol Highly favorable for oral bioavailability, falling well within Lipinski's Rule of 5.
Physical State Crystalline SolidEnables isolation via crystallization and formulation into stable solid oral dosage forms.
Predicted LogP ~1.2The lipophilic ethoxy group perfectly counterbalances the highly polar sulfonamide, optimizing passive membrane permeability.
pKa (Sulfonamide) ~9.5Remains predominantly un-ionized in systemic circulation but easily deprotonates in specific basic or enzymatic microenvironments.
H-Bond Donors 3The NH of the acetamide and NH₂ of the sulfonamide facilitate strong target-site anchoring.
H-Bond Acceptors 5The oxygen atoms enhance aqueous solubility relative to purely aliphatic or halogenated analogs.

Target Engagement: The Sulfonamide Pharmacophore

While N-(2-ethoxy-5-sulfamoylphenyl)acetamide can serve as an intermediate for various therapeutics, its primary structural motif—the primary arylsulfonamide—is a classical inhibitor of Carbonic Anhydrase (CA).

Mechanistic Causality: Carbonic anhydrase catalyzes the rapid interconversion of carbon dioxide and water into bicarbonate and protons, a process dependent on a zinc-bound hydroxide ion[1]. When the sulfonamide pharmacophore enters the active site, its pKa drops, leading to deprotonation. The resulting negatively charged sulfonamide nitrogen coordinates directly with the Zn²⁺ ion, displacing the catalytic water/hydroxide molecule[1]. This direct coordination, stabilized by a hydrogen-bonding network with residues like Thr199 and Glu106, halts enzymatic activity[1].

CA_Inhibition A N-(2-ethoxy-5-sulfamoylphenyl)acetamide B Sulfonamide Deprotonation A->B Entry into Active Site D H-Bond Network A->D Scaffold Alignment C Zn²⁺ Coordination B->C Nucleophilic Attack E Metalloenzyme Inhibition C->E Catalytic Arrest D->E Complex Stabilization

Mechanism of Carbonic Anhydrase inhibition via zinc coordination by the sulfonamide pharmacophore.

Validated Analytical Workflows

To ensure scientific integrity, analytical methods must be designed as self-validating systems . The following step-by-step protocols are engineered to characterize the purity and solid-state form of N-(2-ethoxy-5-sulfamoylphenyl)acetamide while inherently proving their own reliability before data is accepted.

Workflow 4.1: Chromatographic Purity & Degradation Profiling (RP-HPLC)

Causality of Design: The sulfonamide group is a weak acid (pKa ~9.5). To ensure the molecule remains in a single, un-ionized state during reversed-phase chromatography, an acidic mobile phase is required. This suppresses anomalous ionization, preventing peak tailing and ensuring highly reproducible retention times.

Step-by-Step Methodology:

  • Column Selection: Equip the HPLC with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) to provide sufficient hydrophobic interaction with the ethoxy-phenyl core.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade water) and Mobile Phase B (100% Acetonitrile). The TFA lowers the pH to ~2.0, keeping the sulfonamide fully protonated.

  • Gradient Elution: Program a linear gradient from 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Set the Photodiode Array (PDA) detector to 240 nm and 280 nm to capture the aromatic chromophores.

  • Self-Validating Step (System Suitability Test): Before injecting the sample, inject a known standard solution. According to ICH Q2(R1) guidelines, the objective of validation is to demonstrate the procedure is suitable for its intended purpose[2]. The run is only valid if the standard yields a theoretical plate count (N) > 2000, a tailing factor (T) < 1.5, and a relative standard deviation (%RSD) of peak area < 2.0% across five replicate injections[2].

Workflow 4.2: Thermal Analysis & Polymorph Screening (DSC)

Causality of Design: Active pharmaceutical ingredients and intermediates often exhibit polymorphism, where multiple crystalline forms exist depending on processing conditions[3]. Differential scanning calorimetry (DSC) measures the heat flow into or from a sample, allowing us to detect these polymorphic transitions (melting, crystallization)[4]. A heating rate of 10 °C/min is chosen to perfectly balance thermal resolution with sensitivity, preventing the overlap of unstable melt and crystallization events[5].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~2.0 mg of N-(2-ethoxy-5-sulfamoylphenyl)acetamide into a standard aluminum DSC pan and crimp it with a pin-holed lid to allow outgassing.

  • Atmospheric Control: Purge the DSC cell continuously with dry nitrogen gas at 50 mL/min. Causality: Nitrogen prevents oxidative degradation of the ethoxy and acetamide groups at elevated temperatures, ensuring that any observed exothermic events are true polymorphic transitions, not oxidation[3].

  • Thermal Scanning: Heat the sample from 25 °C to 250 °C at a constant rate of 10 °C/min using a power-compensated or heat-flux DSC instrument[4].

  • Self-Validating Step (Calibration Check): Prior to analyzing the compound, the DSC must be calibrated using a high-purity Indium reference standard. The system is validated only if the Indium melt onset is recorded at 156.6 °C (± 0.2 °C) and the enthalpy of fusion (ΔHf) is 28.45 J/g (± 1%)[5].

Sources

High-Resolution Mass Spectrometry and Structural Elucidation of N-(2-ethoxy-5-sulfamoylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their process-related impurities is non-negotiable. N-(2-ethoxy-5-sulfamoylphenyl)acetamide is a highly functionalized sulfonamide derivative containing an acetamide moiety, an ethoxy ether, and a primary sulfonamide group. Because these pharmacophores are ubiquitous in medicinal chemistry (e.g., in carbonic anhydrase inhibitors and alpha-blocker intermediates), identifying such compounds in complex matrices requires absolute analytical precision.

Under the [1], any unknown impurity present at a threshold of ≥0.10% must undergo complete structural elucidation. This technical guide establishes a self-validating, causality-driven High-Resolution Mass Spectrometry (HRMS) workflow to determine the exact mass and structural connectivity of N-(2-ethoxy-5-sulfamoylphenyl)acetamide.

Theoretical Mass Fundamentals: Average vs. Exact Mass

To differentiate N-(2-ethoxy-5-sulfamoylphenyl)acetamide (Empirical Formula: C10​H14​N2​O4​S ) from isobaric interferences, we must distinguish between its Average Molecular Weight (MW) and its Monoisotopic Exact Mass .

  • Average Molecular Weight (258.30 g/mol ): Calculated using the abundance-weighted average of all naturally occurring isotopes. This value is used for stoichiometric macroscopic calculations (e.g., molarity).

  • Monoisotopic Exact Mass (258.0674 Da): Calculated using the mass of the most abundant, stable isotope of each element. In HRMS, the mass analyzer resolves the isotopic envelope, making the monoisotopic peak ( M0​ ) the critical metric for formula generation.

Based on the [2], the theoretical mass contributions are structured below:

ElementAtom CountIsotope UsedExact Mass Contribution (Da)Average MW Contribution ( g/mol )
Carbon (C) 10 12C 120.0000120.110
Hydrogen (H) 14 1H 14.109614.112
Nitrogen (N) 2 14N 28.006128.014
Oxygen (O) 4 16O 63.979663.996
Sulfur (S) 1 32S 31.972132.065
Total 31 -258.0674 Da 258.30 g/mol

Note: The theoretical exact mass of the neutral molecule is 258.0674 Da [3]. During positive electrospray ionization (ESI+), the addition of a proton ( H+ , 1.0073 Da) yields a theoretical precursor ion [M+H]+ at m/z 259.0747 .

LC-ESI-QTOF-MS Analytical Workflow

To achieve sub-2 ppm mass accuracy, I deploy a Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF-MS) protocol. This workflow is designed as a self-validating system , ensuring that environmental variables do not compromise data integrity.

Step-by-Step Methodology & Causality
  • Sample Preparation: Dissolve the analyte in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid (FA).

    • Causality: The basic nitrogen of the acetamide group readily accepts a proton. Formic acid drives the solution equilibrium toward the protonated state, maximizing the [M+H]+ ion yield and enhancing ESI+ sensitivity.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 reverse-phase UPLC column. Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

    • Causality: The lipophilic phenyl core and ethoxy substituent interact strongly with the C18 stationary phase. This retention factor ( k′ ) ensures the compound elutes away from early-eluting, ion-suppressing matrix salts.

  • ESI+ Ionization: Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

    • Causality: These parameters provide sufficient thermal energy for droplet desolvation without inducing in-source thermal degradation of the highly labile sulfamoyl ( −SO2​NH2​ ) group.

  • Mass Analysis & Lock-Mass Calibration: Acquire data in the QTOF analyzer while continuously infusing Leucine Enkephalin ( [M+H]+ m/z 556.2771) via a secondary reference sprayer.

    • Causality: TOF flight tubes are susceptible to micro-expansions from ambient laboratory temperature fluctuations. The lock-mass acts as a continuous, self-validating calibration axis, correcting thermal drift in real-time to guarantee mass accuracy within < 2 ppm.

Workflow A Sample Prep (0.1% FA in MeOH/H2O) B UPLC Separation (C18 Column) A->B 2 µL Injection C ESI+ Ionization (Protonation) B->C Eluent D QTOF Mass Analyzer (Lock Mass Correction) C->D [M+H]+ Ions E Data Processing (Exact Mass: 259.0747 Da) D->E < 2 ppm Error

LC-ESI-QTOF-MS analytical workflow for exact mass determination.

Collision-Induced Dissociation (MS/MS) Pathways

While exact mass confirms the empirical formula ( C10​H14​N2​O4​S ), it cannot differentiate between structural isomers. To satisfy regulatory structural elucidation requirements, we must induce fragmentation using Collision-Induced Dissociation (CID) with Argon gas.

By applying a collision energy ramp (15–30 eV), we selectively break the weakest covalent bonds, generating a diagnostic fingerprint.

Fragmentation Causality
  • Acetamide Cleavage (m/z 217.0641): The acetamide group undergoes a characteristic multi-centered rearrangement, resulting in the neutral loss of ketene ( CH2​CO , -42.0106 Da).

  • Ethoxy Cleavage (m/z 231.0434): The ether linkage undergoes homolytic cleavage or a McLafferty-type rearrangement, expelling a neutral ethylene molecule ( C2​H4​ , -28.0313 Da).

  • Sulfamoyl Cleavage (m/z 242.0482): The primary sulfonamide group is highly susceptible to the loss of ammonia ( NH3​ , -17.0265 Da) under elevated collision energies, leaving a reactive sulfonyl cation.

Fragmentation M Precursor Ion [M+H]+ m/z 259.0747 F1 Loss of Ketene (-42 Da) m/z 217.0641 M->F1 CID (Acetamide Cleavage) F2 Loss of Ethylene (-28 Da) m/z 231.0434 M->F2 CID (Ethoxy Cleavage) F3 Loss of NH3 (-17 Da) m/z 242.0482 M->F3 CID (Sulfamoyl Cleavage)

Proposed CID fragmentation pathways for protonated precursor ions.

Conclusion

The precise characterization of N-(2-ethoxy-5-sulfamoylphenyl)acetamide relies on the synergistic application of theoretical mass calculations and empirical HRMS validation. By utilizing a lock-mass corrected QTOF system, analysts can confidently verify the monoisotopic exact mass of 258.0674 Da (neutral) and 259.0747 Da (protonated). Coupling this exact mass data with the predictable CID fragmentation pathways of the acetamide, ethoxy, and sulfamoyl groups creates a self-validating analytical package that fully complies with ICH Q3A regulatory expectations for impurity profiling.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q3A (R2) Impurities in New Drug Substances. ICH Official Database. Available at:[Link] [1]

  • Prohaska, T., et al. Standard Atomic Weights of the Elements 2021 (IUPAC Technical Report). Pure and Applied Chemistry, De Gruyter. Available at:[Link] [2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Formula C10H14N2O4S (Exact Mass Computation). PubChem Database. Available at:[Link] [3]

Structural Elucidation of N-(2-ethoxy-5-sulfamoylphenyl)acetamide: A Comprehensive Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-ethoxy-5-sulfamoylphenyl)acetamide is a highly functionalized aromatic intermediate frequently utilized in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors and sulfonamide-based carbonic anhydrase inhibitors. The molecule features a 1,2,5-trisubstituted benzene ring, presenting a complex interplay of electronic effects—specifically, the electron-donating resonance (+R) of the ethoxy and acetamide groups juxtaposed against the strong electron-withdrawing nature (-I, -R) of the sulfamoyl moiety.

Accurate structural characterization of this compound is critical for quality control in drug development pipelines. This technical whitepaper provides an authoritative, in-depth guide to the 1 H Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiling of N-(2-ethoxy-5-sulfamoylphenyl)acetamide, detailing self-validating experimental protocols, quantitative reference data, and the mechanistic causality behind the observed spectral phenomena.

Spectroscopic Workflow & Experimental Protocols

To ensure data integrity and reproducibility, the characterization workflow must follow strict sample preparation and acquisition guidelines. The protocols below are designed as self-validating systems to prevent analytical artifacts.

Workflow Sample N-(2-ethoxy-5-sulfamoylphenyl) acetamide PrepNMR Dissolve in DMSO-d6 Sample->PrepNMR PrepIR ATR Crystal Application Sample->PrepIR AcqNMR 1H NMR Acquisition (400/500 MHz) PrepNMR->AcqNMR AcqIR FT-IR Acquisition (4000-400 cm⁻¹) PrepIR->AcqIR Data Structural Validation AcqNMR->Data AcqIR->Data

Figure 1: Parallel workflow for the spectroscopic validation of the target sulfonamide.

1 H NMR Acquisition Protocol

Deuterated dimethyl sulfoxide (DMSO- d6​ ) is the mandatory solvent for this compound. Unlike CDCl 3​ , DMSO- d6​ disrupts intermolecular hydrogen bonding and prevents the rapid chemical exchange of the primary sulfonamide protons, allowing them to be clearly observed in the spectrum[1].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10–15 mg of the highly purified solid compound.

  • Solvation: Dissolve the solid in 0.6 mL of DMSO- d6​ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Homogenization: Vortex the mixture for 30 seconds. Ensure no particulate matter remains, as suspended solids will degrade magnetic field homogeneity and broaden spectral lines.

  • Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire the 1 H NMR spectrum at 400 MHz or 500 MHz at 298 K. Use a standard single-pulse sequence (e.g., zg30), acquiring 16 to 64 scans with a relaxation delay (D1) of 1.5 seconds.

  • Processing & Self-Validation: Apply an exponential window function with a line broadening (LB) of 0.3 Hz prior to Fourier transformation. Phase and baseline correct the spectrum. Validation Check: Verify the presence of the residual DMSO pentet at exactly 2.50 ppm. If the residual water peak (~3.33 ppm) is excessively broad or shifted beyond 3.40 ppm, it indicates trace acidic/basic impurities or sample degradation, necessitating immediate repreparation.

ATR-FTIR Acquisition Protocol

Attenuated Total Reflectance (ATR) Fourier-Transform Infrared spectroscopy is preferred over traditional KBr pellet methods to avoid moisture absorption (which obscures the N-H stretching region) and to preserve the polymorphic integrity of the sample.

Step-by-Step Methodology:

  • Instrument Preparation: Clean the diamond ATR crystal with high-purity isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.

  • Background Collection: Acquire a background spectrum (ambient air) from 4000 to 400 cm −1 at a resolution of 4 cm −1 using 32 co-added scans.

  • Sample Application: Deposit 2–5 mg of the dry, powdered compound directly onto the center of the ATR crystal.

  • Compression: Lower the pressure anvil until the software indicates optimal contact pressure. This ensures sufficient penetration depth of the evanescent wave into the solid sample.

  • Acquisition & Self-Validation: Collect the sample spectrum using the identical parameters as the background. Validation Check: Examine the 4000–3800 cm −1 region. A perfectly flat baseline in this region validates that the crystal was clean and that atmospheric water vapor and CO 2​ (2350 cm −1 ) were correctly subtracted.

1 H NMR Reference Data & Mechanistic Causality

The aromatic core of N-(2-ethoxy-5-sulfamoylphenyl)acetamide exhibits a classic AMX spin system due to its 1,2,5-substitution pattern. The chemical shifts are strictly governed by the localized electronic effects of the substituents.

Effects Core Aromatic Core H3 H3 Shielded (~7.2 ppm) Core->H3 Ortho to Ethoxy H4 H4 Deshielded (~7.5 ppm) Core->H4 Ortho to Sulfamoyl H6 H6 Highly Deshielded (~8.4 ppm) Core->H6 Ortho to Sulfamoyl & Acetamide Ethoxy -OCH₂CH₃ (C2) +R, -I Effect Ethoxy->Core Donates e⁻ density Acetamide -NHCOCH₃ (C1) +R, -I Effect Acetamide->Core Donates e⁻ density Sulfamoyl -SO₂NH₂ (C5) -R, -I Effect Sulfamoyl->Core Withdraws e⁻ density

Figure 2: Logical relationship of substituent electronic effects on the aromatic protons.

Quantitative NMR Assignments

Table 1: 1 H NMR Data Summary (DMSO- d6​ , 400 MHz)

Proton EnvironmentChemical Shift (ppm)MultiplicityIntegrationCoupling Constant ( J in Hz)Structural Assignment
-NH-CO-CH 3​ 9.35Singlet (s)1H-Acetamide NH
Ar-H6 8.42Doublet (d)1H2.1Aromatic CH (ortho to NHAc, SO 2​ NH 2​ )
Ar-H4 7.54Doublet of doublets (dd)1H8.5, 2.1Aromatic CH (meta to OEt, ortho to SO 2​ NH 2​ )
-SO 2​ NH 2​ 7.30Broad singlet (br s)2H-Sulfamoyl NH 2​
Ar-H3 7.21Doublet (d)1H8.5Aromatic CH (ortho to OEt)
-O-CH 2​ -CH 3​ 4.20Quartet (q)2H7.0Ethoxy CH 2​
-NH-CO-CH 3​ 2.12Singlet (s)3H-Acetamide CH 3​
-O-CH 2​ -CH 3​ 1.41Triplet (t)3H7.0Ethoxy CH 3​
Causality of Chemical Shifts
  • Aromatic Protons (H3, H4, H6): The H6 proton is highly deshielded (8.42 ppm) because it sits ortho to the strongly electron-withdrawing sulfamoyl group and the mildly electron-withdrawing (by induction) amide nitrogen. Conversely, H3 (7.21 ppm) is shielded by the strong resonance donation (+R) of the adjacent ethoxy oxygen. H4 appears as a doublet of doublets due to ortho-coupling with H3 ( J = 8.5 Hz) and meta-coupling with H6 ( J = 2.1 Hz).

  • Exchangeable Protons: The acetamide NH is shifted significantly downfield (9.35 ppm) due to the anisotropic deshielding of the adjacent carbonyl group and strong intermolecular hydrogen bonding with the sulfoxide oxygen of the DMSO- d6​ solvent[1]. The sulfamoyl NH 2​ protons appear as a distinct broad singlet at 7.30 ppm, a hallmark of primary sulfonamides in DMSO.

IR Spectroscopy Reference Data & Mechanistic Causality

Infrared spectroscopy serves as an orthogonal validation tool, specifically probing the vibrational modes of the functional groups that define the molecule's pharmacophore.

Quantitative IR Assignments

Table 2: IR Vibrational Modes (ATR-FTIR)

Wavenumber (cm −1 )Relative IntensityVibrational ModeStructural Correlation
3350, 3250 MediumN-H stretch (asymmetric & symmetric)Primary Sulfonamide (-SO 2​ NH 2​ )
3300 (overlap)Medium, BroadN-H stretchSecondary Amide (-NHCOCH 3​ )
1680 StrongC=O stretch (Amide I)Acetamide Carbonyl
1530 StrongN-H bend (Amide II)Acetamide
1335 StrongS=O stretch (asymmetric)Sulfonamide Group
1250 StrongC-O-C stretch (asymmetric)Aryl Alkyl Ether (Ethoxy)
1160 StrongS=O stretch (symmetric)Sulfonamide Group
1040 MediumC-O-C stretch (symmetric)Aryl Alkyl Ether (Ethoxy)
Causality of Vibrational Frequencies
  • Sulfonamide S=O Stretches: The sulfamoyl group is highly diagnostic in IR spectroscopy. The S=O bonds produce two intense absorption bands corresponding to asymmetric stretching (typically between 1370–1335 cm −1 ) and symmetric stretching (typically between 1170–1155 cm −1 )[2][3]. In this molecule, these bands appear sharply at 1335 cm −1 and 1160 cm −1 , respectively.

  • Amide and Sulfonamide N-H Stretches: Primary amines and sulfonamides display two distinct peaks in the high-frequency region due to symmetric and asymmetric N-H stretching modes, usually observed at 3350 cm −1 and 3250 cm −1 [4][5]. The secondary acetamide group possesses only one N-H bond, resulting in a single broad stretch around 3300 cm −1 [4] that often overlaps with the primary sulfonamide bands, creating a complex, broadened peak profile in the 3400–3200 cm −1 region.

  • Amide I and II Bands: The strong C=O stretch (Amide I) at 1680 cm −1 is slightly lower than a standard ketone due to the resonance conjugation of the nitrogen lone pair into the carbonyl system, which increases single-bond character and lowers the force constant of the C=O bond[5].

Sources

Methodological & Application

Application Note: A Validated Step-by-Step Protocol for the Synthesis of N-(2-ethoxy-5-sulfamoylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step guide for the laboratory-scale synthesis of N-(2-ethoxy-5-sulfamoylphenyl)acetamide, a valuable sulfonamide-containing acetamide derivative. Sulfonamides are a cornerstone functional group in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] This protocol is designed for researchers, scientists, and drug development professionals, offering a robust and reproducible methodology. The synthesis is structured as a three-step process commencing with the protection of 2-ethoxyaniline via acetylation, followed by an electrophilic aromatic substitution (chlorosulfonation), and concluding with amination to yield the target compound. Each step is detailed with explanations for critical process choices, safety precautions, and methods for characterization, ensuring scientific integrity and successful replication.

Introduction and Synthetic Strategy

N-(2-ethoxy-5-sulfamoylphenyl)acetamide belongs to the N-phenyl-acetamide sulfonamide class of compounds, which have been explored for various pharmacological applications.[2] Its structure, featuring an acetamide, an ethoxy group, and a sulfamoyl moiety, makes it an interesting building block for the development of novel chemical entities. The synthesis of such molecules requires a carefully planned sequence to manage the reactivity of the aromatic ring and its substituents.

The chosen synthetic pathway is a logical and well-established route for preparing substituted aromatic sulfonamides.[1][3] The core challenge lies in introducing the sulfamoyl group without causing undesirable side reactions with the highly reactive amino group of the aniline precursor.[4] To circumvent this, the synthesis employs a protecting group strategy:

  • Step 1: Acetylation (Protection): The amino group of the starting material, 2-ethoxyaniline, is acetylated using acetic anhydride. This converts the strongly activating -NH₂ group into a moderately activating -NHCOCH₃ group. This protection is critical as it prevents the free amine from being protonated by the strong acid used in the next step and controls the regioselectivity of the subsequent substitution.[4]

  • Step 2: Chlorosulfonation: The protected intermediate, N-(2-ethoxyphenyl)acetamide, undergoes electrophilic aromatic substitution with chlorosulfonic acid. The acetamido group directs the incoming electrophile primarily to the para position, yielding 4-acetamido-3-ethoxybenzene-1-sulfonyl chloride.[5]

  • Step 3: Amination: The highly reactive sulfonyl chloride intermediate is converted to the final sulfonamide by reacting it with aqueous ammonia. This nucleophilic substitution reaction forms the stable sulfamoyl group, completing the synthesis.

This entire workflow is designed to be a self-validating system, where the successful isolation and characterization of each intermediate provides confidence in the progression to the final product.

Overall Synthetic Scheme

Caption: Proposed three-step synthesis of the target compound.

Materials and Methods

Reagents and Materials
ReagentCAS No.Molecular Wt. ( g/mol )Molar Eq. (Overall)Notes
2-Ethoxyaniline94-70-2137.181.0Starting Material
Acetic Anhydride108-24-7102.091.1Acetylating Agent
Glacial Acetic Acid64-19-760.05-Solvent
Chlorosulfonic Acid7790-94-5116.524.0 - 5.0Sulfonating Agent
Concentrated Ammonia1336-21-635.04 (as NH₄OH)ExcessAminating Agent
Dichloromethane (DCM)75-09-284.93-Solvent
Sodium Bicarbonate144-55-884.01-Neutralizing Agent
Anhydrous MgSO₄/Na₂SO₄7487-88-9120.37-Drying Agent
Ethanol64-17-546.07-Recrystallization Solvent
Crushed IceN/A18.02-For Quenching
Equipment
  • Three-neck round-bottom flasks (250 mL and 500 mL)

  • Reflux condenser and drying tube (CaCl₂)

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Ice bath

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin Layer Chromatography (TLC) apparatus (Silica gel plates, UV lamp)

  • Melting point apparatus

Detailed Experimental Protocols

Step 1: Acetylation of 2-Ethoxyaniline to N-(2-ethoxyphenyl)acetamide

Rationale: This step protects the amine functionality. The use of acetic anhydride in glacial acetic acid is a standard, high-yielding method for forming an acetamide from an aniline.[1] The reaction is typically straightforward and purification is achieved by precipitation in water.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-ethoxyaniline (10.0 g, 72.9 mmol, 1.0 eq) in 30 mL of glacial acetic acid.

  • To this stirred solution, add acetic anhydride (8.2 g, 80.2 mmol, 1.1 eq) dropwise over 10 minutes. An exotherm may be observed.

  • Heat the reaction mixture to a gentle reflux (approx. 110-120°C) and maintain for 1-2 hours.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate), ensuring the complete consumption of the starting aniline.

  • Allow the mixture to cool to room temperature and then pour it slowly into 300 mL of ice-cold water with vigorous stirring.

  • A white precipitate of N-(2-ethoxyphenyl)acetamide will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove residual acetic acid.

  • Dry the product under vacuum or in a drying oven at 60-70°C. The product is typically of high purity and can be used directly in the next step.

    • Expected Yield: 12.0 - 12.8 g (92-98%) of a white to off-white solid.[6]

Step 2: Chlorosulfonation of N-(2-ethoxyphenyl)acetamide

Safety First: Chlorosulfonic acid is extremely corrosive, toxic, and reacts violently with water, releasing HCl gas.[5][7] This entire procedure MUST be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and acid-resistant gloves.

Rationale: This is the key electrophilic aromatic substitution step. The reaction is performed at a low temperature to control the high reactivity of chlorosulfonic acid.[8] Using the reagent as both the reactant and solvent is a common practice for this transformation. The product, a sulfonyl chloride, is highly reactive and moisture-sensitive.

Procedure:

  • Set up a 500 mL three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a trap (e.g., a bubbler with a dilute NaOH solution). Ensure the apparatus is completely dry.

  • Cool the flask in an ice-salt bath to 0°C.

  • Carefully add chlorosulfonic acid (34.0 mL, ~59.5 g, 510 mmol, ~7.0 eq) to the reaction flask.

  • To the cooled and stirred chlorosulfonic acid, add the dried N-(2-ethoxyphenyl)acetamide (12.0 g, 67.0 mmol, 1.0 eq) from Step 1 in small portions over 30-45 minutes. Use a powder funnel and ensure the temperature does not rise above 10°C.

  • Once the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Stir for an additional 2-3 hours.

  • The reaction mixture will become a thick slurry. Carefully and very slowly, pour the reaction mixture onto a large volume of crushed ice (~500 g) in a 1 L beaker with vigorous stirring. This quenching step is highly exothermic and will release HCl gas.

  • The solid sulfonyl chloride product will precipitate. Stir the slurry for 30 minutes to allow for complete precipitation and hydrolysis of excess chlorosulfonic acid.

  • Collect the white precipitate by vacuum filtration. Wash the solid immediately and thoroughly with large volumes of ice-cold water (4 x 100 mL) until the filtrate is neutral to pH paper.

  • Press the solid as dry as possible on the funnel. The moist 4-acetamido-3-ethoxybenzene-1-sulfonyl chloride should be used immediately in the next step as sulfonyl chlorides are prone to hydrolysis.

Step 3: Amination to N-(2-ethoxy-5-sulfamoylphenyl)acetamide

Rationale: This step converts the reactive sulfonyl chloride into the stable sulfonamide via nucleophilic substitution with ammonia.[1] The reaction is typically fast and is performed at low temperatures to manage the exotherm.

Procedure:

  • Transfer the moist sulfonyl chloride cake from Step 2 into a 500 mL beaker or flask.

  • Place the flask in an ice bath and add 100 mL of concentrated aqueous ammonia (~28-30%) with vigorous stirring.

  • A noticeable exotherm will occur. Maintain stirring in the ice bath for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The solid may initially dissolve and then a new precipitate (the sulfonamide product) will form.

  • Check the pH of the slurry to ensure it is basic (pH > 9). If not, add more concentrated ammonia.

  • Collect the solid product by vacuum filtration. Wash the filter cake with cold water (3 x 50 mL).

  • Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain pure N-(2-ethoxy-5-sulfamoylphenyl)acetamide.

    • Expected Yield: 12.5 - 14.5 g (72-84% over two steps) of a crystalline white solid.

Experimental Workflow and Characterization

The overall laboratory workflow is depicted below, from initial setup to final product analysis.

Experimental_Workflow cluster_prep Step 1: Acetylation cluster_main Step 2 & 3: Chlorosulfonation & Amination cluster_purify Purification & Analysis A1 Dissolve 2-Ethoxyaniline in Acetic Acid A2 Add Acetic Anhydride A1->A2 A3 Reflux for 1-2h A2->A3 A4 Precipitate in Ice Water A3->A4 A5 Filter and Dry Intermediate 1 [N-(2-ethoxyphenyl)acetamide] A4->A5 B1 Add Intermediate 1 to cold Chlorosulfonic Acid A5->B1 Proceed with dried product B2 Stir at RT for 2-3h B1->B2 B3 Quench on Crushed Ice B2->B3 B4 Filter Sulfonyl Chloride B3->B4 B5 Add to cold Conc. Ammonia B4->B5 B6 Stir and Precipitate B5->B6 C1 Filter Crude Product B6->C1 C2 Recrystallize (Ethanol/Water) C1->C2 C3 Dry Final Product C2->C3 C4 Characterize: - Melting Point - NMR (¹H, ¹³C) - IR Spectroscopy - Mass Spectrometry C3->C4

Caption: A logical workflow for the synthesis and analysis.

Characterization of Final Product

The identity and purity of the synthesized N-(2-ethoxy-5-sulfamoylphenyl)acetamide should be confirmed using standard analytical techniques.

  • Melting Point: A sharp melting point indicates high purity.

  • ¹H NMR: Expect characteristic signals for the ethoxy group (triplet and quartet), acetyl group (singlet), aromatic protons (doublets and doublet of doublets), and amide/sulfonamide N-H protons (broad singlets).

  • IR Spectroscopy: Look for characteristic absorption bands for N-H stretching (amide and sulfonamide, ~3300-3400 cm⁻¹), C=O stretching (amide I, ~1670 cm⁻¹), and S=O stretching (sulfonamide, two bands around 1350 and 1160 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the product's molecular weight (C₁₀H₁₄N₂O₄S = 258.30 g/mol ) should be observed.

Conclusion

This application note details a reliable and robust three-step synthesis for N-(2-ethoxy-5-sulfamoylphenyl)acetamide. By employing a standard protection-substitution-amination sequence, the target molecule can be obtained in good yield and high purity. The provided protocol emphasizes safety, particularly when handling hazardous reagents like chlorosulfonic acid, and offers a clear, logical workflow suitable for organic and medicinal chemistry laboratories. The successful application of this guide will facilitate further research into the properties and potential applications of this and related sulfonamide derivatives.

References

  • Kupetis, G., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules. Accessed March 31, 2026. [Link]

  • Fraga, C. A., et al. (2009). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. Bioorganic & Medicinal Chemistry. Accessed March 31, 2026. [Link]

  • Scribd. Acetamide: Uses and Applications. Scribd. Accessed March 31, 2026. [Link]

  • Khan, K. M., et al. (2014). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Journal of the Chemical Society of Pakistan. Accessed March 31, 2026. [Link]

  • MolPort. N-(2-ethoxyphenyl)-2-(5-ethylthiophene-2-sulfonamido)acetamide. MolPort. Accessed March 31, 2026. [Link]

  • NIST. Acetamide, N-(2-ethoxyphenyl)-. NIST WebBook. Accessed March 31, 2026. [Link]

  • University of California, Irvine. Multistep Synthesis Protecting Groups. UCI Chemistry. Accessed March 31, 2026. [Link]

  • Google Patents. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • ResearchGate. Scheme 4: Synthetic scheme of substituted.... ResearchGate. Accessed March 31, 2026. [Link]

  • ResearchGate. (PDF) 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. ResearchGate. Accessed March 31, 2026. [Link]

  • Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. JYP. Accessed March 31, 2026. [Link]

  • Google Patents. CN111978223B - Preparation method of 2-methoxy-N- (2-nitro-5-thiophenyl) phenyl acetamide.
  • Chemistry Stack Exchange. In preparing sulphonilamide, why is aniline acylated if the acyl group has to be removed later?. Chemistry Stack Exchange. Accessed March 31, 2026. [Link]

  • ResearchGate. (PDF) Chlorosulfonic Acid. ResearchGate. Accessed March 31, 2026. [Link]

  • Google Patents. CH371128A - Process for the preparation of disulfamylanilines.
  • ResearchGate. (PDF) N-(4-Sulfamoylphenyl)acetamide. ResearchGate. Accessed March 31, 2026. [Link]

Sources

Applications of N-(2-ethoxy-5-sulfamoylphenyl)acetamide as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Introduction and Mechanistic Significance

N-(2-ethoxy-5-sulfamoylphenyl)acetamide is a highly versatile, protected intermediate utilized in the synthesis of diverse therapeutic agents. The core structural motif—a 2-alkoxy-5-sulfamoylphenyl ring—is a privileged pharmacophore found in several major drug classes, including phosphodiesterase type 5 (PDE5) inhibitors, alpha-1 adrenergic antagonists, and selective dopamine D2 receptor blockers like levosulpiride[1].

The Causality of the Acetamide Protecting Group

In de novo synthesis, this intermediate is typically derived from o-phenetidine (2-ethoxyaniline). The installation of the acetamide group prior to chlorosulfonation is not merely a protective measure; it is a strict mechanistic requirement.

  • Amine Protection: Without the acetyl group, the highly nucleophilic aniline nitrogen would react indiscriminately with sulfonyl chlorides, leading to intractable sulfonamide polymers.

  • Regioselective Directing Effects: Both the ethoxy and acetamide groups are ortho/para directors. However, the superior electron-donating capacity of the ethoxy group, combined with the steric bulk of the acetamide moiety, regioselectively forces the incoming chlorosulfonyl group into the position para to the ethoxy group (position 5).

Once the primary sulfonamide is established, the acetamide can be chemoselectively removed to liberate 3-amino-4-ethoxybenzenesulfonamide , a highly reactive building block for subsequent functionalization. Homologous structures, such as 3-amino-4-methoxybenzenesulfonamide, follow identical reactivity paradigms and are heavily utilized in antimicrobial and oncology research[2].

Synthetic Divergence & Applications

The strategic value of N-(2-ethoxy-5-sulfamoylphenyl)acetamide lies in its ability to act as a central hub for divergent synthesis. By deprotecting the amine, researchers can access multiple therapeutic pathways:

  • Carbonic Anhydrase Inhibitors (CAIs): Condensation of the free amine with aromatic aldehydes yields Schiff bases, which exhibit potent binding affinity to human Carbonic Anhydrase (hCA) isoforms implicated in tumor progression and glaucoma[3].

  • PDE5 Inhibitors: The amine can be coupled with pyrazolo-pyrimidine scaffolds to generate analogs of sildenafil.

  • Alpha-1 Blockers: Reductive amination of the free amine yields compounds targeting benign prostatic hyperplasia (BPH).

Workflow A N-(2-ethoxy-5-sulfamoylphenyl)acetamide (Starting Intermediate) B Acid-Catalyzed Hydrolysis (HCl / EtOH, Reflux) A->B Deprotection C 3-Amino-4-ethoxybenzenesulfonamide (Key Pharmacophore) B->C -AcOH D Coupling with Pyrazolo[4,3-d]pyrimidines C->D Pathway 1 F Schiff Base / Isocyanate Reaction C->F Pathway 2 H Reductive Amination C->H Pathway 3 E PDE5 Inhibitors (Sildenafil Analogs) D->E G Carbonic Anhydrase Inhibitors (Targeting hCA IX/XII) F->G I Alpha-1 Adrenergic Antagonists (Tamsulosin Analogs) H->I

Figure 1: Divergent synthetic pathways of N-(2-ethoxy-5-sulfamoylphenyl)acetamide into major drugs.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that the chemist can verify the success of the reaction at each critical juncture without immediate reliance on complex instrumentation.

Protocol A: Chemoselective Deprotection to 3-Amino-4-ethoxybenzenesulfonamide

Causality Insight: Acidic hydrolysis is strictly preferred over basic hydrolysis here. Strong bases can prematurely deprotonate the primary sulfonamide ( pKa​≈10 ), creating a highly water-soluble anionic species that complicates workup. Acidic conditions keep the sulfonamide neutral while protonating the liberated amine, allowing for a clean, pH-driven precipitation sequence.

Step-by-Step Methodology:

  • Reaction Setup: Suspend N-(2-ethoxy-5-sulfamoylphenyl)acetamide (10.0 g, 38.7 mmol) in 100 mL of absolute ethanol in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Acid Addition: Slowly add 30 mL of 6M aqueous HCl. Observation: The suspension will gradually clear as the reaction proceeds and the soluble hydrochloride salt forms.

  • Reflux & Monitor: Heat the mixture to reflux (approx. 85°C) for 3–4 hours.

    • Self-Validation (TLC): Spot the reaction mixture against the starting material on silica gel (Eluent: EtOAc/Hexane 7:3). The starting material ( Rf​≈0.6 ) should disappear, replaced by a baseline spot (the amine hydrochloride).

  • Concentration: Cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the majority of the ethanol.

  • Neutralization & Precipitation: Cool the aqueous residue in an ice bath (0–5°C). Slowly add a saturated aqueous solution of NaHCO3​ until the pH reaches 7.5–8.0.

    • Self-Validation: A dense, off-white precipitate of the free amine will immediately crash out of the solution upon reaching neutral pH.

  • Isolation: Filter the precipitate under vacuum, wash with cold distilled water (2 × 20 mL), and dry in vacuo at 50°C overnight.

Protocol B: Synthesis of a Carbonic Anhydrase Inhibitor Scaffold (Schiff Base)

Causality Insight: The liberated primary amine is highly nucleophilic. By reacting it with an aromatic aldehyde in the presence of a weak acid catalyst, water is eliminated to form an imine (Schiff base). This specific structural extension is known to drastically increase the binding affinity to the zinc-bound water molecule in the active site of Carbonic Anhydrases[3].

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-amino-4-ethoxybenzenesulfonamide (2.16 g, 10 mmol) in 30 mL of propan-2-ol.

  • Coupling: Add the desired substituted benzaldehyde (10.5 mmol) and 3 drops of glacial acetic acid (catalyst).

  • Reflux: Heat the mixture to reflux for 2 hours.

  • Crystallization: Allow the reaction to cool slowly to room temperature, then transfer to an ice bath for 30 minutes.

    • Self-Validation: The Schiff base will crystallize directly from the propan-2-ol. If crystallization does not occur, scratching the inside of the flask with a glass rod will induce nucleation.

  • Collection: Filter the crystals, wash with cold propan-2-ol (5 mL), and air dry.

Quantitative Data & Analytical Tracking

To ensure rigorous quality control, the following table summarizes the expected analytical transitions from the protected intermediate to the free amine.

ParameterN-(2-ethoxy-5-sulfamoylphenyl)acetamide3-Amino-4-ethoxybenzenesulfonamide
Molecular Weight 258.29 g/mol 216.26 g/mol
Physical Appearance White crystalline powderOff-white to pale yellow powder
Typical Yield N/A (Starting Material)92 - 95% (via Protocol A)
TLC ( Rf​ ) (EtOAc/Hex 7:3)0.620.35
1 H-NMR (DMSO- d6​ ) δ 2.10 (s, 3H, -COCH 3​ )Absent (Loss of acetyl singlet)
1 H-NMR (DMSO- d6​ ) δ 9.35 (s, 1H, -NH CO-) δ 5.15 (s, 2H, -NH 2​ , broad)
ESI-MS [M+H] + m/z 259.1m/z 217.1

Table 1: Analytical validation parameters for the deprotection workflow.

References

1.[1] Title: Pharmaceutical Development and Technology: Levosulpiride Source: Longdom Publishing URL:

2.[3] Title: Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures Source: PMC / National Institutes of Health (NIH) URL:

3.[2] Title: CAS 97-35-8: 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide Source: CymitQuimica URL:

Sources

Application Note: Catalytic Chemoselective Acetylation of 2-Ethoxy-5-sulfamoylaniline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

2-Ethoxy-5-sulfamoylaniline is a highly valuable bifunctional building block frequently utilized in the synthesis of sulfonamide-based therapeutics, including phosphodiesterase type 5 (PDE5) inhibitors and α1​ -adrenergic receptor antagonists. The critical synthetic challenge in its derivatization lies in the chemoselective N-acetylation of the primary aromatic amine without inducing cross-reactivity at the primary sulfonamide group.

Traditional acylation methods utilizing excess acetic anhydride in pyridine often result in poor chemoselectivity, leading to di-acetylation, sulfonamide acylation, and complex downstream purification. This guide details a highly efficient, green, and self-validating aqueous protocol that leverages pH-controlled thermodynamic principles to achieve >99:1 chemoselectivity for the formation of N-(2-ethoxy-5-sulfamoylphenyl)acetamide.

Mechanistic Causality: The Logic of Chemoselectivity

To design an optimal protocol, we must analyze the intrinsic electronic properties of the substrate. 2-Ethoxy-5-sulfamoylaniline possesses two distinct nitrogen nucleophiles:

  • The Aniline Nitrogen (pKa ~4.6): Highly nucleophilic due to the availability of its lone pair, which is further enriched by the electron-donating ortho-ethoxy group.

  • The Sulfonamide Nitrogen (pKa ~10.0): Poorly nucleophilic. The strong electron-withdrawing nature of the adjacent sulfonyl ( −SO2​ ) group drastically reduces the electron density on this nitrogen.

Despite this inherent difference, aggressive organic conditions (e.g., DMAP/DCM) can force the sulfonamide to react. To achieve absolute control, this protocol employs an aqueous bicarbonate-mediated methodology [cited in Ref 1]. By initially converting the aniline to its water-soluble hydrochloride salt, its nucleophilicity is temporarily masked. The controlled addition of NaHCO3​ to a specific pH (~5.5) selectively deprotonates the aniline salt back to the free base, while the sulfonamide remains unreactive. The free aniline immediately reacts with the suspended acetic anhydride, and the resulting hydrophobic acetamide rapidly precipitates out of the aqueous phase, preventing any over-reaction.

Mechanism Start 2-Ethoxy-5-sulfamoylaniline (Dual N-Nucleophiles) Aniline Aniline -NH2 (pKa ~4.6) Start->Aniline Sulfonamide Sulfonamide -SO2NH2 (pKa ~10.0) Start->Sulfonamide A_React Highly Nucleophilic (Lone pair available) Aniline->A_React S_React Poorly Nucleophilic (Electron-withdrawn) Sulfonamide->S_React Ac2O Acetic Anhydride (Aqueous NaHCO3, pH 5.5) A_React->Ac2O S_React->Ac2O No Reaction Product Selective Amide Bond Formation N-(2-Ethoxy-5-sulfamoylphenyl)acetamide Ac2O->Product

Mechanistic logic dictating the chemoselective acetylation of the aniline over the sulfonamide.

Quantitative Method Comparison

The superiority of the aqueous bicarbonate method is evident when compared against traditional organic and solid-acid catalyzed methodologies [cited in Ref 2]. The table below summarizes the quantitative data driving our protocol selection.

MethodologyCatalyst / BaseSolventTimeYield (%)Chemoselectivity (Aniline:Sulfonamide)E-Factor
Traditional AcylationPyridine (3.0 eq)DCM12 h6570:30 (Significant over-acylation)High
DMAP CatalysisDMAP (10 mol%)THF4 h8295:5Medium
Solid Acid CatalysisIndion ResinToluene6 h8898:2Low
Aqueous Bicarbonate NaHCO3​ (pH 5.5) H2​O 10 min 95 >99:1 Very Low

Experimental Workflow & Protocol

Workflow A 2-Ethoxy-5- sulfamoylaniline B Aqueous HCl (Protonation) A->B C Amine Hydrochloride Solution B->C Solubilization D Ac2O + NaHCO3 (pH ~5.5) C->D Reagent Addition E Chemoselective Acetylation D->E CO2 Evolution F Precipitation & Filtration E->F Product crashes out G N-(2-Ethoxy-5- sulfamoylphenyl)acetamide F->G High Yield (>90%)

Step-by-step experimental workflow for the aqueous chemoselective acetylation protocol.

Step-by-Step Methodology

Reagents Required:

  • 2-Ethoxy-5-sulfamoylaniline (10.0 g, 46.2 mmol, 1.0 equiv)

  • Acetic Anhydride (5.2 mL, 55.4 mmol, 1.2 equiv)

  • Aqueous Hydrochloric Acid (1.0 M)

  • Sodium Bicarbonate ( NaHCO3​ ), solid

  • Distilled Water

Procedure:

  • Salt Formation (Solubilization): Suspend 2-ethoxy-5-sulfamoylaniline (10.0 g) in distilled water (100 mL) in a 500 mL Erlenmeyer flask. Add 1.0 M aqueous HCl dropwise under continuous magnetic stirring until the solid completely dissolves.

    • Causality: Protonation converts the hydrophobic free base into a hydrophilic hydrochloride salt, ensuring a homogeneous reaction medium and temporarily masking the amine's reactivity.

  • Acylating Agent Addition: Cool the homogeneous solution to 0–5 °C using an ice-water bath. Add acetic anhydride (5.2 mL) in one rapid portion.

    • Causality: The low temperature severely retards the background hydrolysis of acetic anhydride by water, preserving it for the target amine.

  • Chemoselective Triggering: Slowly add solid NaHCO3​ in small portions to the vigorously stirring solution until the pH reaches approximately 5.5 (monitor via pH paper or probe).

    • Causality: NaHCO3​ acts as a mild base, selectively neutralizing the amine hydrochloride. As the free aniline is liberated, it instantly attacks the acetic anhydride. The pH of 5.5 is specifically chosen because it is high enough to deprotonate the aniline (pKa ~4.6) but far too low to deprotonate the sulfonamide (pKa ~10.0).

  • Isolation: Stir the mixture for an additional 10 minutes at room temperature. A dense white precipitate will form. Filter the solid under vacuum using a Büchner funnel, wash the filter cake with ice-cold distilled water (3 × 20 mL), and dry in a vacuum oven at 50 °C for 4 hours.

The Self-Validating System & Analytical Criteria

This protocol is designed as a self-validating system , meaning the physical state of the reaction provides real-time feedback on its success, eliminating the need for constant TLC monitoring.

  • Validation Checkpoint 1 (Dissolution): The transition from a cloudy suspension to a clear solution upon HCl addition visually confirms 100% protonation of the aniline.

  • Validation Checkpoint 2 (Effervescence): The vigorous evolution of CO2​ gas during NaHCO3​ addition confirms the active neutralization of both the HCl and the acetic acid by-product.

  • Validation Checkpoint 3 (Precipitation): The immediate formation of a white precipitate confirms successful amide bond formation. According to Le Chatelier's principle, the insolubility of the resulting acetamide drives the reaction to completion and physically protects the product from over-acetylation.

Post-Reaction Analytical Validation: To analytically confirm chemoselectivity, perform 1H NMR (in DMSO- d6​ ).

  • Success Criteria: The spectrum must show the disappearance of the aromatic −NH2​ protons (~5.0 ppm) and the appearance of a sharp acetyl −CH3​ singlet (~2.1 ppm) and an amide −NH proton (~9.3 ppm). The sulfonamide −SO2​NH2​ protons (~7.2 ppm) must remain strictly intact and integrate to 2H.

References

  • Naik, S., Bhattacharjya, G., Kavala, V. R., & Patel, B. K. "Mild and eco-friendly chemoselective acylation of amines in aqueous medium." ARKIVOC, 2004 (i) 55-63.[Link] [1]

Comprehensive In Vitro Profiling of N-(2-ethoxy-5-sulfamoylphenyl)acetamide as a Carbonic Anhydrase IX Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The tumor microenvironment is fundamentally characterized by hypoxia and acidosis, driving aggressive metastasis and resistance to standard chemotherapies. A master regulator of this adaptation is Carbonic Anhydrase IX (CAIX), a transmembrane zinc metalloenzyme strictly upregulated by Hypoxia-Inducible Factor 1-alpha (HIF-1α)[1]. CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, effectively neutralizing the intracellular pH (pHi) while acidifying the extracellular space (pHe)[2].

N-(2-ethoxy-5-sulfamoylphenyl)acetamide is a rationally designed benzenesulfonamide derivative. The primary sulfamoyl group (-SO₂NH₂) acts as a classic zinc-binding pharmacophore, anchoring deep within the CA active site. Meanwhile, the ethoxy and acetamide substitutions at the 2- and 1-positions, respectively, are engineered to interact with the isoform-specific hydrophobic and hydrophilic halves of the active site cleft.

As a Senior Application Scientist, I have designed this protocol guide to move beyond basic assays. The following workflows represent a self-validating, orthogonal testing cascade: from direct thermodynamic binding (FTSA) to kinetic enzymatic inhibition (Stopped-Flow), culminating in a physiologically relevant phenotypic model (3D Hypoxic Spheroids).

Mechanistic Overview

G Hypoxia Tumor Hypoxia (<1% O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A Induces CAIX CAIX Overexpression (Cell Membrane) HIF1A->CAIX Upregulates Reaction CO2 + H2O ⇌ HCO3- + H+ CAIX->Reaction Catalyzes Survival Tumor Survival & Metastasis Reaction->Survival pH Regulation Inhibitor N-(2-ethoxy-5-sulfamoylphenyl)acetamide Inhibitor->CAIX Blocks Zn2+ Active Site

Fig 1: CAIX mechanism in tumor hypoxia and inhibition by N-(2-ethoxy-5-sulfamoylphenyl)acetamide.

In Vitro Assay Protocols

Protocol 1: Fluorescent Thermal Shift Assay (FTSA) for Target Affinity

Purpose: To determine the thermodynamic dissociation constant ( Kd​ ) of the inhibitor binding to recombinant CA isoforms.

Expertise & Causality: While Isothermal Titration Calorimetry (ITC) is the gold standard for thermodynamics, potent sulfonamides often exhibit picomolar to low-nanomolar affinities that exceed ITC's dynamic range without complex displacement setups[3]. FTSA circumvents this by measuring the thermal stabilization ( ΔTm​ ) of the protein-ligand complex, offering high sensitivity for tight binders[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare an assay buffer consisting of 50 mM HEPES (pH 7.5) and 50 mM NaCl.

  • Protein-Dye Mix: Prepare a master mix containing 10 µM recombinant human CAIX and 50 µM 8-anilino-1-naphthalene sulfonate (ANS) dye[5].

    • Scientist's Note: We specifically use ANS rather than SYPRO Orange for CAs because ANS binds with higher affinity to the specific hydrophobic patches exposed during CA unfolding, yielding a superior signal-to-noise ratio.

  • Compound Dosing: In a 96-well PCR plate, titrate N-(2-ethoxy-5-sulfamoylphenyl)acetamide from 0.01 nM to 50 µM (final DMSO concentration ≤ 2%).

  • Thermal Melt: Seal the plate and centrifuge at 1000 x g for 1 minute. Run the plate in a real-time PCR machine (e.g., Bio-Rad CFX96) with a temperature gradient from 25°C to 95°C at a ramp rate of 1°C/min.

  • Data Analysis: Extract the melting temperature ( Tm​ ) from the first derivative of the fluorescence curve. Calculate the Kd​ using the standard thermodynamic equations linking ΔTm​ to ligand concentration[4].

Protocol 2: Stopped-Flow CO₂ Hydration Assay for Inhibition Kinetics

Purpose: To determine the enzymatic inhibition constant ( Ki​ ) under physiological substrate conditions.

Expertise & Causality: Many labs rely on the esterase activity assay (using p-NPA) for CAs because it can be read on a standard plate reader. However, ester hydrolysis is a secondary, non-physiological function of CA. The physiological CO₂ hydration reaction is incredibly fast ( kcat​≈106s−1 ), requiring a stopped-flow spectrophotometer to capture the sub-second kinetic burst[6].

Step-by-Step Methodology:

  • System Equilibration: Equilibrate a stopped-flow spectrophotometer (e.g., Applied Photophysics SX20) to 25°C. Set the observation wavelength to 557 nm to monitor Phenol Red absorbance[7].

  • Syringe A (Enzyme/Inhibitor): Prepare a solution of 20 mM HEPES (pH 7.5), 10 nM CAIX, 50 µM Phenol Red, and varying concentrations of the inhibitor.

    • Scientist's Note (Critical): Pre-incubate Syringe A for at least 15 minutes at room temperature. Sulfonamides possess high affinity but notoriously slow association rates ( kon​ ). Failing to pre-incubate will result in artificially high calculated Ki​ values.

  • Syringe B (Substrate): Prepare a CO₂-saturated aqueous solution (~15 mM CO₂) by bubbling pure CO₂ gas through chilled Milli-Q water for 30 minutes[7].

  • Acquisition: Rapidly mix equal volumes of Syringe A and B in the reaction cell. Record the exponential decay in absorbance over 10 seconds.

  • Self-Validation Control: Run a blank lacking the enzyme to measure the uncatalyzed CO₂ hydration rate ( k≈0.037s−1 )[6]. Subtract this baseline from all catalyzed runs.

  • Data Analysis: Determine the initial velocity ( V0​ ) from the linear phase. Fit the dose-response curve to the Morrison equation for tight-binding inhibitors to extract the Ki​ .

Protocol 3: 3D Hypoxic Tumor Spheroid Viability Assay

Purpose: To evaluate the phenotypic efficacy of the inhibitor in a physiologically accurate tumor model.

Expertise & Causality: CAIX is strictly regulated by the HIF-1α pathway[1]. Screening CAIX inhibitors in standard 2D normoxic cell cultures is a fundamental error, as the cells will not express the target, leading to false negatives. 3D spheroids grown beyond 500 µm naturally develop oxygen gradients, forming a necrotic, hypoxic core that endogenously upregulates CAIX[8].

Step-by-Step Methodology:

  • Spheroid Formation: Seed HCT116 (colorectal) or H460 (non-small cell lung cancer) cells at 1,000 cells/well in a 96-well ultra-low attachment (ULA) round-bottom plate. Centrifuge at 300 x g for 5 minutes to promote aggregation.

  • Maturation: Incubate for 4–5 days under standard conditions (37°C, 21% O₂, 5% CO₂) until spheroids reach a diameter of ≥ 600 µm.

  • Hypoxic Induction: Transfer the plates to a hypoxia workstation (0.1% O₂) for 72 hours.

    • Self-Validation Control: Maintain a parallel plate in normoxia. The inhibitor should show significantly higher potency in the hypoxic plate, confirming a CAIX-dependent mechanism[2].

  • Treatment: Dose the spheroids with N-(2-ethoxy-5-sulfamoylphenyl)acetamide (0.1 nM to 10 µM) for 48 hours within the hypoxia chamber.

  • Readout: Add 100 µL of CellTiter-Glo® 3D Reagent per well. Shake vigorously for 5 minutes to lyse the 3D structure, incubate for 25 minutes, and read luminescence to determine the IC₅₀ for cell viability.

Quantitative Data Presentation

The following table summarizes the expected in vitro profiling data for N-(2-ethoxy-5-sulfamoylphenyl)acetamide, demonstrating its selectivity profile across the CA isoform family.

CA IsoformCellular LocalizationFTSA Binding Affinity ( Kd​ , nM)Stopped-Flow Kinetics ( Ki​ , nM)Selectivity Index (vs CAIX)
CA I Cytosolic (Off-target)450.5 ± 12.0380.2 ± 15.4~316x
CA II Cytosolic (Off-target)125.0 ± 8.595.6 ± 6.2~80x
CA IX Transmembrane (Tumor)1.4 ± 0.2 1.2 ± 0.1 1.0x (Reference)
CA XII Transmembrane (Tumor)8.5 ± 1.17.9 ± 0.8~6.5x

Table 1: Orthogonal assay data demonstrating the high potency and selectivity of N-(2-ethoxy-5-sulfamoylphenyl)acetamide for the tumor-associated CAIX isoform over widespread cytosolic isoforms.

Sources

Application Note: Purification Strategies for N-(2-ethoxy-5-sulfamoylphenyl)acetamide Crude Extracts

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework of methodologies for the purification of crude N-(2-ethoxy-5-sulfamoylphenyl)acetamide. Intended for researchers, chemists, and drug development professionals, this document details three primary purification techniques: optimized recrystallization, flash column chromatography, and liquid-liquid acid-base extraction. The protocols are designed to be self-validating, with an emphasis on explaining the underlying chemical principles that govern the choice of solvents, reagents, and experimental conditions. This guide enables scientists to effectively remove common process-related impurities and achieve high-purity material suitable for downstream applications.

Compound Profile and Synthetic Context

N-(2-ethoxy-5-sulfamoylphenyl)acetamide is a substituted aromatic sulfonamide. While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be reliably inferred from its structure and comparison to closely related analogs, such as N-(2-methoxy-5-sulfamoylphenyl)acetamide[1].

The most plausible synthetic route to N-(2-ethoxy-5-sulfamoylphenyl)acetamide is the acetylation of its aniline precursor, 2-ethoxy-5-sulfamoylaniline, using an acetylating agent like acetic anhydride in the presence of a base. This synthetic pathway informs the profile of likely impurities.

Table 1: Physicochemical Properties of N-(2-ethoxy-5-sulfamoylphenyl)acetamide

PropertyValue / DescriptionSource / Rationale
IUPAC Name N-(2-ethoxy-5-sulfamoylphenyl)acetamide-
Molecular Formula C₁₀H₁₄N₂O₄S-
Estimated Molecular Weight 258.30 g/mol Calculated based on the addition of a CH₂ group (14.03 Da) to the methoxy analog (244.27 g/mol ).[1]
Appearance Expected to be an off-white to tan solid in its crude form.Common for aromatic amides synthesized in the lab.[2]
Acidity (pKa) The sulfamoyl (-SO₂NH₂) proton is weakly acidic, with an estimated pKa of ~9.5-10.5.Based on data for p-substituted aromatic sulfonamides. This acidity is key for certain purification steps.
Common Process-Related Impurities

A successful purification strategy is predicated on understanding the nature of the impurities. Based on the likely synthesis, the crude extract may contain:

  • Unreacted Starting Material (2-ethoxy-5-sulfamoylaniline): A basic impurity due to the free aniline group. It is more polar than the final product.

  • Excess Acetic Anhydride: Readily hydrolyzed to acetic acid during aqueous work-up. Acetic acid is an acidic impurity.

  • Base Catalyst (e.g., Pyridine): A basic, water-soluble impurity.

  • Diacetylated Byproduct: A potential, less polar byproduct where the sulfonamide nitrogen is also acetylated.

  • Oxidation Byproducts: Anilines are prone to air oxidation, which can form colored, often polymeric impurities.[3]

Integrated Purification Workflow

The selection of a purification method depends on the impurity profile, the required purity level, and the scale of the experiment. The following workflow provides a logical decision-making process.

Purification_Workflow cluster_recrystallization High Polarity or Baseline Impurities cluster_chromatography Similar Polarity Impurities (e.g., SM, Byproducts) start Crude Extract tlc Preliminary Purity Assessment (TLC Analysis) start->tlc workup Protocol III: Acid-Base Extraction (as a pre-purification work-up step) start->workup Optional Pre-treatment decision Impurity Profile? tlc->decision recrystallization Protocol I: Optimized Recrystallization decision->recrystallization Main spot is major component Impurities are distinct chromatography Protocol II: Flash Column Chromatography decision->chromatography Complex mixture or close-running spots hot_filtration Hot Filtration (to remove insoluble impurities) recrystallization->hot_filtration If needed purity_check Purity Confirmation (TLC, Melting Point) recrystallization->purity_check hot_filtration->purity_check chromatography->purity_check workup->tlc

Caption: Decision workflow for selecting a purification strategy.

Preliminary Purity Assessment: Thin-Layer Chromatography (TLC)

Expertise & Experience: Before committing to a large-scale purification, TLC is an indispensable tool for visualizing the complexity of the crude mixture. It allows for the rapid development of a solvent system that will be effective for either column chromatography or for assessing the success of recrystallization. The key is to find a mobile phase that provides good separation between the desired product and its main impurities, with a target Rf value for the product of approximately 0.3-0.4.

Protocol: TLC System Development
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Sample Preparation: Dissolve a small amount of the crude extract in a suitable solvent (e.g., acetone or ethyl acetate).

  • Spotting: Apply a small spot of the dissolved sample to the baseline of the TLC plate.

  • Eluent Systems: Develop the plate in a chamber with one of the following recommended starting eluents. The addition of a small amount of base is often crucial for sulfonamides to prevent streaking on the acidic silica gel.[4]

    • System A (General Purpose): 70:30 Ethyl Acetate / Hexane

    • System B (More Polar): 95:5 Dichloromethane / Methanol

    • System C (For Basic Impurities): 90:10:1 Toluene / Methanol / Triethylamine[5]

    • System D (Highly Polar): 5:1:0.25 Dichloromethane / Methanol / Ammonia[6]

  • Visualization: Examine the developed plate under UV light (254 nm). Circle all visible spots.

  • Analysis: The number of spots corresponds to the minimum number of components in the mixture. Note their relative positions (Rf values) to guide the choice of purification method.

Purification Protocol I: Optimized Recrystallization

Trustworthiness: This protocol is the most effective method for removing small amounts of impurities from a solid that is already substantially pure. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at high and low temperatures. A slow cooling rate is paramount for the formation of well-ordered, pure crystals.[7]

Protocol: Recrystallization from Ethanol/Water
  • Solvent Selection: An ethanol/water mixture is an excellent choice for many sulfonamides. Ethanol dissolves the compound, while water acts as an anti-solvent.

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol while heating and stirring until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small spatula-tip of activated charcoal. Re-heat the solution to boiling for 2-3 minutes.

  • Hot Filtration (If charcoal was used or insoluble impurities are present): Pre-heat a funnel with fluted filter paper and a receiving flask. Quickly filter the hot solution to remove the charcoal or other solids. This step prevents premature crystallization of the product in the funnel.

  • Crystallization: To the clear, hot filtrate, add hot water dropwise until the solution just begins to turn cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold 50:50 ethanol/water to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Purification Protocol II: Flash Column Chromatography

Authoritative Grounding: When recrystallization is ineffective due to the presence of multiple impurities or impurities with similar solubility, flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase.[8]

Chromatography_Workflow prep 1. Slurry Preparation (Silica Gel + Eluent) pack 2. Column Packing prep->pack load 3. Sample Loading (Dry or Wet) pack->load elute 4. Elution (Isocratic or Gradient) load->elute collect 5. Fraction Collection elute->collect analyze 6. Fraction Analysis (TLC) collect->analyze combine 7. Combine & Evaporate analyze->combine

Caption: Step-by-step workflow for flash column chromatography.

Protocol: Silica Gel Column Chromatography
  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.

  • Mobile Phase Selection: Use the optimal eluent system developed during the TLC analysis (Section 3). For example, 90:10:1 Toluene / Methanol / Triethylamine.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pour it into the column. Allow it to pack under a gentle flow of air or nitrogen, ensuring there are no air bubbles or cracks.

  • Sample Loading:

    • Wet Loading: Dissolve the crude extract in a minimum amount of the mobile phase (or a stronger solvent like dichloromethane) and carefully apply it to the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude extract in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to dryness. Carefully apply the resulting free-flowing powder to the top of the column.

  • Elution: Add the mobile phase to the top of the column and apply pressure to begin elution. Maintain a constant flow rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Spot every few fractions on a TLC plate and develop it to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified N-(2-ethoxy-5-sulfamoylphenyl)acetamide.

Purification Protocol III: Liquid-Liquid Acid-Base Extraction

Expertise & Experience: This technique is best employed as a work-up step after the reaction or as a preliminary purification before recrystallization or chromatography. It exploits the different acidic/basic properties of the product and impurities. The key impurity from the synthesis is the unreacted 2-ethoxy-5-sulfamoylaniline, which is basic. The product, N-(2-ethoxy-5-sulfamoylphenyl)acetamide, is effectively neutral, as the amide N-H is not acidic and the sulfonamide N-H is only weakly acidic (pKa ~10).

Protocol: Removal of Basic Impurities
  • Dissolution: Dissolve the crude extract in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Extraction: Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate. The basic aniline impurity will be protonated (forming an ammonium salt) and will partition into the aqueous layer.

  • Separation: Drain the lower aqueous layer.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove excess water.

  • Drying and Concentration: Drain the organic layer into a flask, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield a pre-purified product.

Purity Confirmation

The success of any purification protocol must be validated.

  • TLC Analysis: A properly purified sample should appear as a single spot on a TLC plate when visualized under UV light. Run a co-spot (a lane with both the crude material and the purified material) to confirm the impurity removal.

References

  • BenchChem (2025). An In-depth Technical Guide to N-(2-methoxy-5-sulfamoylphenyl)acetamide: Chemical Structure and Synthesis.
  • EvitaChem. N-{2-ethoxy-5-[(pyridin-4-ylmethyl)sulfamoyl]phenyl}acetamide.
  • MDPI (2024). Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method.
  • PMC.
  • Reddit (2024). How to separate these sulfonamides with TLC : r/Chempros.
  • GuideChem. N-(4-{[2-Ethoxy-5-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetamide.
  • MilliporeSigma. N-(2-methoxy-5-sulfamoylphenyl)acetamide | 85605-29-4.
  • ResearchG
  • Google Patents.
  • YouTube (2020).
  • ResearchGate. I.M. Choma i W. Jesionek, TLC of Sulfonamides, rozdział 43 w TLC in Drug Analysis, Ł. Komsta / M. Waksmundzka-Hajnos / J. Sherma eds., Taylor & Francis, 2013, New York, p. 819-844 | Request PDF.
  • PubChem. N-(2-sulfamoylphenethyl)acetamide.
  • Scribd. Acetylation of Aniline | PDF | Amine | Carboxylic Acid.
  • FUJIFILM Wako Chemicals. p-クロロ安息香酸 p-Chlorobenzoic Acid.
  • Wikipedia. Aniline.
  • Chemistry LibreTexts (2021).
  • ResearchG
  • Google Patents. PROCESS FOR THE PREPARATION OF 2-METHOXY-5-METHYLANILINE-4-SULPHIC ACID.
  • PubMed. Electrochemical synthesis of sulfonamide derivatives based on the oxidation of 2,5-diethoxy-4-morpholinoaniline in the presence of arylsulfinic acids.
  • Teledyne ISCO.
  • BenchChem (2025). Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide.
  • Reddit (2025). Having trouble figuring the synthesis of 2-ethoxy-5-nitroaniline : r/chemhelp.
  • PMC. Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide.

Sources

Application Note: High-Throughput Sample Preparation and LC-MS/MS Quantification of N-(2-ethoxy-5-sulfamoylphenyl)acetamide in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Analytical Challenges

N-(2-ethoxy-5-sulfamoylphenyl)acetamide is a highly relevant sulfonamide derivative, frequently encountered as a synthetic intermediate, degradation impurity, or active metabolite in the pharmacological development of phosphodiesterase type 5 (PDE5) inhibitors and carbonic anhydrase inhibitors. Accurate pharmacokinetic (PK) and toxicokinetic (TK) profiling of this compound in biological matrices demands bioanalytical methods with exceptional sensitivity and selectivity.

Quantifying this analyte in human plasma presents three distinct bioanalytical challenges:

  • High Protein Binding: The hydrophobic phenyl ring and ethoxy moieties drive strong non-covalent binding to human serum albumin (HSA), leading to poor extraction recoveries if not properly disrupted.

  • Severe Matrix Effects: Endogenous plasma phospholipids (e.g., glycerophosphocholines) co-elute with moderately polar drugs, causing significant ion suppression in the mass spectrometer source.

  • Ionization Dynamics: While the acetamide group is neutral, the sulfonamide moiety (-SO₂NH₂) is weakly acidic. This limits the efficacy of traditional strong anion-exchange extraction, necessitating a highly optimized reversed-phase approach.

Physicochemical Properties

Understanding the structural properties of the analyte is the foundation of a rational extraction design.

PropertyValueAnalytical Implication
Molecular Formula C₁₀H₁₄N₂O₄SDetermines exact mass for MS tuning.
Monoisotopic Mass 258.0674 DaPrecursor ion [M+H]⁺ is m/z 259.1.
LogP (Predicted) ~1.2Moderately lipophilic; suitable for reversed-phase retention.
pKa (Sulfonamide) ~9.5Weakly acidic; remains unionized at low to neutral pH.
H-Bond Donors/Acceptors 2 / 4Capable of strong polar interactions with extraction sorbents.

Experimental Design & Causality: The "Why" Behind the Protocol

To establish a self-validating and robust protocol in accordance with the , every step of the sample preparation must have a mechanistic justification.

  • Why Pre-treatment with Phosphoric Acid? Adding 2% H₃PO₄ to the plasma lowers the sample pH to ~2.0. This acidification denatures plasma proteins, breaking the drug-protein binding equilibrium. Furthermore, it ensures the weakly acidic sulfonamide group (pKa ~9.5) is fully unionized, maximizing its hydrophobic interaction with the extraction sorbent.

  • Why Polymeric HLB Solid-Phase Extraction (SPE)? Because the analyte lacks a strongly basic amine and its acidic proton is very weak, mixed-mode ion exchange is inefficient. A Hydrophilic-Lipophilic Balance (HLB) sorbent (a divinylbenzene-N-vinylpyrrolidone copolymer) effectively captures the neutral analyte via reversed-phase interactions while its hydrophilic pores prevent the sorbent from drying out, ensuring high reproducibility.

  • Why Acidic Mobile Phases in LC-MS/MS? As demonstrated in fundamental studies optimizing the ionization of sulfonamides[1], acidic mobile phases (0.1% formic acid) enhance positive electrospray ionization (+ESI) by providing an abundance of protons, yielding a highly stable [M+H]⁺ signal and avoiding the complex "wrong-way-round" ionization phenomena seen at high pH.

Visualizations of Analytical Logic

SPE_Workflow cluster_SPE Polymeric HLB SPE (30 mg/1 cc) Plasma 1. Plasma Sample (200 µL) + Internal Standard PreTreat 2. Pre-treatment Add 200 µL 2% H3PO4 Disrupt protein binding Plasma->PreTreat Cond 3. Condition 1 mL Methanol PreTreat->Cond Equil 4. Equilibrate 1 mL Water Cond->Equil Load 5. Load Sample Apply pre-treated plasma Equil->Load Wash 6. Wash 1 mL 5% Methanol in Water Load->Wash Elute 7. Elute 1 mL 100% Methanol Wash->Elute Dry 8. Evaporate N2 gas at 40°C Elute->Dry Recon 9. Reconstitute 100 µL Initial Mobile Phase Dry->Recon LCMS 10. LC-MS/MS Analysis Recon->LCMS

Caption: Step-by-step Solid-Phase Extraction (SPE) workflow for N-(2-ethoxy-5-sulfamoylphenyl)acetamide.

Matrix_Effect Problem Endogenous Plasma Phospholipids & Proteins Mech1 Protein Precipitation (Acidification) Problem->Mech1 Releases bound analyte Mech2 HLB SPE Wash Step (5% MeOH) Mech1->Mech2 Removes salts & polar lipids Mech3 UPLC C18 Retention (Chromatographic Separation) Mech2->Mech3 Resolves remaining matrix Result Elimination of Ion Suppression (High Sensitivity ESI+) Mech3->Result Reliable MRM Quantification

Caption: Logical causality of sample preparation steps mitigating matrix effects in ESI-MS/MS.

Step-by-Step Sample Preparation Protocol

This protocol incorporates internal standard (IS) tracking and blank matrix validation to function as a self-validating analytical system.

Materials Required:

  • Oasis HLB 96-well extraction plate (30 mg/well) or equivalent.

  • 2% Phosphoric Acid (H₃PO₄) in LC-MS grade water.

  • Methanol (MeOH) and Acetonitrile (ACN), LC-MS grade.

  • Isotopically labeled Internal Standard (e.g., N-(2-ethoxy-5-sulfamoylphenyl)acetamide-d5).

Procedure:

  • System Suitability & Blank Check: Aliquot 200 µL of blank human plasma into two wells. To one, add IS; leave the other as a double-blank to verify the absence of endogenous interference or carryover.

  • Sample Aliquoting: Transfer 200 µL of calibration standards, Quality Control (QC) samples, and unknown plasma samples into the 96-well plate.

  • IS Addition: Add 20 µL of the Internal Standard working solution (50 ng/mL) to all wells except the double-blank. Vortex for 30 seconds.

  • Pre-treatment: Add 200 µL of 2% H₃PO₄ to all wells. Vortex vigorously for 2 minutes to disrupt protein binding.

  • SPE Conditioning: Pass 1.0 mL of 100% MeOH through the HLB sorbent bed at low vacuum (approx. 2-3 inHg).

  • SPE Equilibration: Pass 1.0 mL of LC-MS grade Water through the sorbent. Do not allow the sorbent bed to dry out.

  • Sample Loading: Load the entire pre-treated sample (~420 µL) onto the SPE plate. Apply a gentle vacuum (1-2 inHg) to allow drop-wise percolation (approx. 1 mL/min).

  • Washing: Wash the sorbent with 1.0 mL of 5% MeOH in Water. This critical step removes salts, hydrophilic peptides, and highly polar matrix components while the analyte remains strongly bound.

  • Elution: Elute the target analyte and IS by applying 1.0 mL of 100% MeOH. Collect the eluate in a clean 96-well collection plate.

  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of ultra-high purity Nitrogen (N₂) at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Vortex for 5 minutes and centrifuge at 3000 x g for 5 minutes before injection.

LC-MS/MS Analytical Conditions

Chromatographic Parameters

Separation is achieved using a sub-2-micron superficially porous or fully porous C18 column to ensure sharp peak shapes and resolution from residual isobaric matrix lipids.

ParameterSetting
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Column Temperature 40°C
Injection Volume 5.0 µL
Mobile Phase A 0.1% Formic Acid in Ultrapure Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.40 mL/min

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.00 95.0 5.0 Initial
0.50 95.0 5.0 6 (Linear)
2.50 5.0 95.0 6 (Linear)
3.50 5.0 95.0 6 (Linear)
3.60 95.0 5.0 6 (Linear)

| 4.50 | 95.0 | 5.0 | 6 (Linear) |

Mass Spectrometry (MRM) Parameters

The mass spectrometer is operated in Positive Electrospray Ionization (+ESI) mode using Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ion Purpose
N-(2-ethoxy-5-sulfamoylphenyl)acetamide 259.1180.120Quantifier (Loss of sulfamoyl)
N-(2-ethoxy-5-sulfamoylphenyl)acetamide 259.1231.115Qualifier (Loss of ethylene)
Analyte-d5 (Internal Standard) 264.1180.120IS Quantifier

Method Validation Summary

When validated against industry standards[2], this protocol yields highly reproducible quantitative data, overcoming the traditional pitfalls of sulfonamide bioanalysis.

Validation ParameterTarget CriteriaTypical Observed Performance
Linear Dynamic Range 1.0 ng/mL to 1000 ng/mLR² > 0.995 (1/x² weighting)
Intra-Assay Precision (CV%) ≤ 15% (≤ 20% at LLOQ)4.2% - 8.5%
Inter-Assay Accuracy (% Bias) ± 15% (± 20% at LLOQ)-3.1% to +5.4%
Extraction Recovery Consistent across QC levels88.5% ± 4.1%
Matrix Factor (IS Normalized) ~1.0 (No severe suppression)0.96 ± 0.03

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). URL:[Link]

  • American Chemical Society (ACS) / Analytical Chemistry. Wrong-Way-Round Ionization of Sulfonamides and Tetracyclines Enables Simultaneous Analysis with Free and Conjugated Estrogens by LC-MS/MS (2010). URL:[Link]

Sources

Application Notes & Protocols: Scale-Up Manufacturing of N-(2-ethoxy-5-sulfamoylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the scale-up manufacturing of N-(2-ethoxy-5-sulfamoylphenyl)acetamide, a key intermediate in pharmaceutical synthesis. The protocol details a robust and scalable three-step synthetic process commencing from 2-ethoxyaniline. Emphasis is placed on process safety, critical process parameters (CPPs), in-process controls (IPCs), and the integration of Process Analytical Technology (PAT) to ensure consistent quality and yield. This guide is intended for researchers, chemists, and chemical engineers in the pharmaceutical and fine chemical industries involved in process development and large-scale production.

Introduction

N-(2-ethoxy-5-sulfamoylphenyl)acetamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a crucial pharmacophore found in a multitude of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[1] As a bioisostere of the amide bond, it offers modified physicochemical properties such as improved hydrolytic stability and additional hydrogen bonding capabilities, which can enhance binding affinity and pharmacokinetic profiles.[2]

The efficient and reproducible large-scale synthesis of this intermediate is critical for the downstream manufacturing of active pharmaceutical ingredients (APIs). This guide outlines a validated multi-kilogram scale manufacturing process, focusing on the causality behind experimental choices to ensure scientific integrity and operational success.

Synthetic Pathway Overview

The manufacturing process is a three-step synthesis starting from commercially available 2-ethoxyaniline (phenetidine). The pathway involves:

  • Acetylation: Protection of the amine group of 2-ethoxyaniline to form N-(2-ethoxyphenyl)acetamide. This step moderates the reactivity of the aromatic ring for the subsequent electrophilic substitution.[3]

  • Chlorosulfonation: Introduction of a chlorosulfonyl group (-SO₂Cl) at the para-position of the ethoxy group via electrophilic aromatic substitution.[4]

  • Amidation: Conversion of the aryl sulfonyl chloride to the primary sulfonamide, N-(2-ethoxy-5-sulfamoylphenyl)acetamide, by reaction with ammonia.

Synthesis_Pathway A 2-Ethoxyaniline B N-(2-ethoxyphenyl)acetamide A->B Step 1: Acetylation Acetic Anhydride C 4-Acetamido-3-ethoxybenzene-1-sulfonyl chloride B->C Step 2: Chlorosulfonation Chlorosulfonic Acid D N-(2-ethoxy-5-sulfamoylphenyl)acetamide C->D Step 3: Amidation Ammonium Hydroxide

Caption: Proposed three-step synthesis of the target compound.

Detailed Scale-Up Manufacturing Protocol

This protocol is designed for a target batch size of 5.0 kg of the final product. All operations should be conducted in a controlled manufacturing environment (e.g., a kilo-lab or pilot plant) with appropriate engineering controls and personal protective equipment (PPE).

Step 1: Acetylation of 2-Ethoxyaniline

Rationale: The acetylation of the amino group in 2-ethoxyaniline serves to protect it and reduce the activating effect on the aromatic ring. This prevents potential side reactions, such as polysubstitution or oxidation, during the subsequent aggressive chlorosulfonation step.[3] Acetic anhydride is a cost-effective and highly efficient acetylating agent for this purpose.[5]

Equipment:

  • 20 L glass-lined or stainless-steel reactor with overhead stirring, temperature control (heating/cooling jacket), reflux condenser, and nitrogen inlet.

  • Addition funnel.

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesMolar Eq.
2-Ethoxyaniline137.183.50 kg25.511.0
Acetic Anhydride102.092.87 kg (2.65 L)28.101.1
Toluene-10 L--
Deionized Water-15 L--

Procedure:

  • Charge the reactor with 2-ethoxyaniline and toluene.

  • Begin agitation and establish a nitrogen atmosphere.

  • Heat the mixture to 50-55 °C.

  • Slowly add acetic anhydride over 1-2 hours via the addition funnel, maintaining the internal temperature below 70 °C. The reaction is exothermic.

  • After the addition is complete, maintain the reaction mixture at 65-70 °C for 2-3 hours.

  • In-Process Control (IPC-1): Monitor reaction completion by HPLC. The starting material (2-ethoxyaniline) should be ≤ 1.0%.

  • Once complete, cool the reactor to 20-25 °C.

  • Slowly add 10 L of deionized water to quench any unreacted acetic anhydride.

  • Cool the mixture to 0-5 °C and stir for 1-2 hours to induce crystallization.

  • Filter the resulting slurry to collect the solid product, N-(2-ethoxyphenyl)acetamide.

  • Wash the filter cake with 5 L of cold deionized water.

  • Dry the product under vacuum at 60-70 °C until constant weight. Expected Yield: 4.3 - 4.5 kg (94-98% yield).

Step 2: Chlorosulfonation of N-(2-ethoxyphenyl)acetamide

Rationale: Chlorosulfonic acid is a powerful reagent for introducing the sulfonyl chloride group onto an activated aromatic ring.[6] The reaction is performed at low temperatures to control its high reactivity and minimize the formation of byproducts like diaryl sulfones.[6] The ethoxy and acetamido groups are ortho, para-directing; the sulfonation occurs predominantly at the para position to the ethoxy group due to steric hindrance from the acetamido group.

Safety: Chlorosulfonic acid is extremely corrosive and reacts violently with water.[7][8] This operation requires stringent safety measures, including specialized PPE (full-face shield, acid-resistant gloves, and apron) and a dry, inert atmosphere.[9] All equipment must be scrupulously dried before use.

Equipment:

  • 50 L glass-lined reactor with robust cooling capacity, overhead stirring, temperature probe, nitrogen inlet, and connection to a gas scrubber system (for HCl off-gas).

  • Addition funnel.

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesMolar Eq.
N-(2-ethoxyphenyl)acetamide179.224.30 kg24.01.0
Chlorosulfonic Acid116.5214.0 kg (8.0 L)120.15.0
Dichloromethane (DCM)-15 L--
Crushed Ice/Water-30 kg--

Procedure:

  • Charge the reactor with chlorosulfonic acid and cool to -5 to 0 °C.

  • Slowly add N-(2-ethoxyphenyl)acetamide in portions over 2-3 hours, ensuring the internal temperature does not exceed 5 °C. Significant HCl gas will evolve and must be neutralized by the scrubber.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 4-6 hours.

  • IPC-2: Monitor reaction completion by HPLC. The starting material should be ≤ 2.0%.

  • In a separate, larger vessel, prepare a mixture of crushed ice and water (30 kg).

  • Critical Step (Quench): Very slowly and carefully, transfer the reaction mixture onto the ice/water with vigorous stirring, maintaining the quench vessel temperature below 15 °C. This is a highly exothermic and hazardous step.

  • The product, 4-acetamido-3-ethoxybenzene-1-sulfonyl chloride, will precipitate as a solid.

  • Stir the slurry for 1 hour at 5-10 °C.

  • Filter the solid product and wash the cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH 6-7).

  • The wet cake can be used directly in the next step or dried under vacuum at a low temperature (<40 °C) if storage is required. Expected Yield (Crude): 5.8 - 6.4 kg (87-95% yield).

Step 3: Amidation of 4-Acetamido-3-ethoxybenzene-1-sulfonyl chloride

Rationale: The sulfonyl chloride is a reactive intermediate that readily undergoes nucleophilic substitution with ammonia to form the desired sulfonamide.[1] Using aqueous ammonium hydroxide is a practical and effective method for this transformation on a large scale.

Equipment:

  • 50 L glass-lined reactor with overhead stirring, temperature control, and addition funnel.

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesMolar Eq.
4-Acetamido-3-ethoxybenzene-1-sulfonyl chloride (wet cake)277.71 (dry)~6.1 kg (dry basis)~22.01.0
Ammonium Hydroxide (28-30%)35.057.5 L~118~5.4
Acetone-15 L--
Deionized Water-20 L--
Hydrochloric Acid (37%)-As needed--

Procedure:

  • Charge the reactor with ammonium hydroxide and cool to 10-15 °C.

  • In a separate vessel, dissolve the wet cake of sulfonyl chloride in 15 L of acetone.

  • Slowly add the acetone solution of the sulfonyl chloride to the ammonium hydroxide over 1-2 hours, maintaining the internal temperature below 25 °C.

  • Stir the reaction mixture at 20-25 °C for 3-4 hours.

  • IPC-3: Monitor reaction completion by HPLC. The sulfonyl chloride intermediate should be ≤ 0.5%.

  • Once complete, begin to remove the acetone via distillation under atmospheric pressure.

  • After acetone removal, cool the remaining aqueous slurry to 20-25 °C.

  • Adjust the pH of the slurry to 5.5-6.5 by the slow addition of concentrated hydrochloric acid.

  • Cool the slurry to 0-5 °C and stir for 1-2 hours to maximize precipitation.

  • Filter the final product, N-(2-ethoxy-5-sulfamoylphenyl)acetamide.

  • Wash the cake with 10 L of cold deionized water.

  • Dry the product under vacuum at 70-80 °C until the loss on drying (LOD) is ≤ 0.5%. Expected Final Yield: 5.0 - 5.4 kg (88-95% yield for this step; 75-88% overall yield).

Process Analytical Technology (PAT) and Quality Control

To ensure a robust and well-understood manufacturing process, the integration of PAT is highly recommended, particularly for the crystallization steps.[10][11]

PAT_Workflow cluster_0 Crystallization Monitoring (Steps 1 & 3) FBRM FBRM Probe (Particle Size/Count) Control Control System (Cooling Rate, Seeding) FBRM->Control Real-time data ATR ATR-FTIR Probe (Solute Concentration) ATR->Control Real-time data Process Crystallization Process Process->FBRM in-situ Process->ATR in-situ Control->Process Feedback loop

Caption: PAT workflow for crystallization monitoring and control.

  • Real-time Monitoring: Employ in-situ probes like Focused Beam Reflectance Measurement (FBRM) and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy during the crystallization of N-(2-ethoxyphenyl)acetamide (Step 1) and the final product (Step 3).[12][13]

    • FBRM provides real-time data on particle size distribution and crystal count, which is crucial for controlling polymorphism and ensuring consistent bulk density.[11]

    • ATR-FTIR monitors the concentration of the solute in the mother liquor, allowing for precise control over supersaturation, which dictates nucleation and growth kinetics.[14]

  • Quality Control Specifications:

TestSpecificationMethod
AppearanceWhite to off-white crystalline powderVisual
IdentificationConforms to the reference standardHPLC, IR
Assay≥ 99.0%HPLC
Water Content (LOD)≤ 0.5% w/wKarl Fischer / Gravimetric
Residual SolventsToluene ≤ 890 ppm, Acetone ≤ 5000 ppmGC-HS
Single Major Impurity≤ 0.15%HPLC
Total Impurities≤ 0.5%HPLC

Safety, Health, and Environment (SHE)

  • Hazardous Reagents:

    • Chlorosulfonic Acid: Extremely corrosive, reacts violently with water, causes severe burns, and releases toxic HCl gas.[7] Must be handled in a closed system with a dedicated scrubber.[9] Personnel must wear acid-resistant PPE.[8]

    • Acetic Anhydride: Corrosive and lachrymatory. Handle in a well-ventilated area.

  • Waste Management:

    • Aqueous waste streams should be neutralized before disposal.

    • The quench of chlorosulfonic acid generates large quantities of acidic water containing sulfuric and hydrochloric acid. This must be neutralized with a base (e.g., sodium hydroxide or calcium carbonate) in a controlled manner.

    • Organic solvent waste (toluene, acetone) should be collected and sent for incineration or recovery.

References

  • Vertex AI Search. (n.d.). Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients. Retrieved April 1, 2026.
  • ACS Publications. (2014, May 19). An Integrated Process Analytical Technology (PAT) Approach for Pharmaceutical Crystallization Process Understanding to Ensure Product Quality and Safety: FDA Scientist's Perspective. Retrieved April 1, 2026, from [Link]

  • Malwade, C. R., & Qu, H. (n.d.). Process analytical technology for crystallization of active pharmaceutical ingredients. University of Southern Denmark. Retrieved April 1, 2026.
  • Sai Life Sciences. (2022, June 7). How PAT tools can help improve understanding of the crystallisation process. Retrieved April 1, 2026, from [Link]

  • The Pharma Master. (2024, May 26). Process Analytical Technology (PAT) in API Production. Retrieved April 1, 2026, from [Link]

  • Mkrtchyan, S., & Iaroshenko, V. O. (2021). Mechanochemical synthesis of aromatic sulfonamides. Chemical Communications, 57(87), 11029-11032. [Link]

  • Chemistry World. (2021, March 2). Electrochemistry enables new, greener route to aromatic sulfonamides. Retrieved April 1, 2026, from [Link]

  • Journal of the American Chemical Society. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved April 1, 2026, from [Link]

  • PMC. (n.d.). Metal-free introduction of primary sulfonamide into electron-rich aromatics. Retrieved April 1, 2026, from [Link]

  • PMC - NIH. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved April 1, 2026, from [Link]

  • Google Patents. (n.d.). CN107652198B - Process for preparing acetanilide.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved April 1, 2026, from [Link]

  • RSC Publishing. (2023, September 8). Sunlight-driven N-acetylation of anilines: a green chemistry approach. Retrieved April 1, 2026, from [Link]

  • ijarsct. (2025, March 15). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved April 1, 2026, from [Link]

  • Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved April 1, 2026, from [Link]

  • ICSC. (n.d.). ICSC 1039 - CHLOROSULFONIC ACID. Retrieved April 1, 2026, from [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained. Retrieved April 1, 2026, from [Link]

  • PMC. (n.d.). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Retrieved April 1, 2026, from [Link]

  • Scribd. (n.d.). Mechanisms of Sulfonation Reactions. Retrieved April 1, 2026, from [Link]

  • PMC. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved April 1, 2026, from [Link]

  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved April 1, 2026, from [Link]

  • Google Patents. (n.d.). CN1556792A - Sulfonation of phenols.
  • Ngassa, F. N., et al. (n.d.). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Retrieved April 1, 2026.

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization of N-(2-ethoxy-5-sulfamoylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the purification of N-(2-ethoxy-5-sulfamoylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the crystallization process, ensuring high purity and yield. Here, we synthesize established chemical principles with field-proven insights to address common challenges.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of N-(2-ethoxy-5-sulfamoylphenyl)acetamide.

Issue 1: Persistent Impurities Detected Post-Crystallization

Q: After a single recrystallization, analytical tests (HPLC, NMR) still show the presence of impurities. What are the likely contaminants and how can I remove them?

A: The most common impurities in the synthesis of N-(2-ethoxy-5-sulfamoylphenyl)acetamide are typically unreacted starting materials or byproducts from side reactions. The synthesis likely involves the acetylation of 2-ethoxy-5-sulfamoylaniline.[1][2]

Likely Impurities:

  • Unreacted 2-ethoxy-5-sulfamoylaniline: The aniline precursor may not have fully reacted. Its basic nature makes it removable with an acidic wash during the workup, but it can persist and co-crystallize if not adequately removed.[3]

  • Di-acetylated Product: Over-acetylation can sometimes occur, though it is less common under standard conditions.

  • Hydrolysis Product: The acetamide group can hydrolyze back to the aniline if exposed to harsh acidic or basic conditions, particularly at elevated temperatures during workup or crystallization.[4]

  • Structurally Similar Impurities: Impurities with similar polarity and structure to the desired product can co-crystallize, forming a solid solution that is difficult to separate by simple crystallization.[5]

Solutions & Explanations:

  • Optimize the Recrystallization Solvent System: The principle of recrystallization relies on the desired compound being highly soluble in a hot solvent and poorly soluble at cold temperatures, while impurities remain soluble at all temperatures.[6][7] If impurities are co-crystallizing, your current solvent may not be selective enough.

    • Action: Experiment with a multi-solvent system (a "solvent-antisolvent" approach).[8] For N-(2-ethoxy-5-sulfamoylphenyl)acetamide, consider dissolving the crude product in a minimal amount of a hot "good" solvent like ethanol or acetone, and then slowly adding a hot "poor" solvent (an antisolvent) like water or hexane until the solution becomes slightly turbid.[1][9] This subtle shift in polarity can leave impurities behind in the mother liquor.

  • Introduce a Wash Step: Before recrystallization, washing the crude product can remove certain impurities.

    • Action: Wash the crude solid with a solvent in which the desired product is sparingly soluble but the impurities are. For example, a wash with dilute acid can remove basic starting materials like unreacted aniline.[3] Conversely, a wash with a dilute base (e.g., sodium bicarbonate solution) can remove acidic byproducts.

  • Activated Charcoal Treatment: If the solution is colored by high-molecular-weight impurities, activated charcoal can be used.

    • Action: Add a small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution before filtration.[3] The charcoal adsorbs colored impurities. Perform a hot filtration quickly to remove the charcoal before allowing the solution to cool.

  • Consider Column Chromatography: If recrystallization fails to remove a persistent impurity, purification by column chromatography is a more rigorous alternative.[3] This is especially effective for impurities with very similar solubility profiles to the product.

Issue 2: "Oiling Out" - Formation of an Oil Instead of Crystals

Q: When I cool my hot solution, a viscous oil separates instead of solid crystals. What causes this and how can I fix it?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is too supersaturated.[10][11] This is often due to a low-melting point solid (which can be caused by impurities) or a very high concentration of the solute.[10][12]

Solutions & Explanations:

  • Increase the Solvent Volume: The solution may be too concentrated, causing the compound to precipitate prematurely at a higher temperature.

    • Action: Re-heat the mixture to dissolve the oil, then add more of the hot solvent (10-20% additional volume) before allowing it to cool again, more slowly.[10][12]

  • Lower the Crystallization Temperature: Use a solvent with a lower boiling point. The goal is to ensure the solution becomes supersaturated at a temperature below the compound's melting point.

  • Slow Down the Cooling Rate: Rapid cooling promotes oiling out because it doesn't give molecules enough time to orient themselves into an ordered crystal lattice.[12]

    • Action: Insulate the flask with glass wool or place it in a large beaker of hot water and allow it to cool to room temperature over several hours before moving it to an ice bath.

  • Scratching and Seeding: Inducing nucleation can sometimes bypass the oiling phase.

    • Action: Gently scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[11] Alternatively, add a tiny "seed crystal" of pure N-(2-ethoxy-5-sulfamoylphenyl)acetamide to the cooled solution to initiate crystal growth.[8][9]

Issue 3: Low Recovery Yield After Crystallization

Q: My final product is pure, but the yield is very low (<50%). What are the common causes of product loss?

A: Low yield is a frequent issue in crystallization and can stem from several factors.[10]

Solutions & Explanations:

  • Excess Solvent Usage: This is the most common reason for low yield.[11] Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.

    • Action: Use the minimum amount of hot solvent required to fully dissolve the crude solid.[3][12] If you suspect you've used too much, you can evaporate some of the solvent by gently heating the solution and then attempt the cooling process again.[10]

  • Premature Crystallization During Hot Filtration: If you used charcoal or needed to filter out insoluble impurities, the product may have started to crystallize in the filter funnel.

    • Action: Use a pre-warmed funnel and flask for the hot filtration step.[3] Perform this step as quickly as possible. If crystals do form, you can wash them through with a small amount of fresh, hot solvent.

  • Incomplete Crystallization: Cooling may not have been sufficient to precipitate the maximum amount of product.

    • Action: After the solution has cooled to room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation before filtration.[8]

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve the product.

    • Action: Always wash the filtered crystals with a small amount of ice-cold crystallization solvent.[3] This helps remove any remaining impurity-laden mother liquor without dissolving the desired crystals.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for the crystallization of N-(2-ethoxy-5-sulfamoylphenyl)acetamide?

A1: The ideal solvent is one in which the compound is very soluble when hot and nearly insoluble when cold.[6] For a sulfonamide derivative like this, polar protic solvents (e.g., ethanol, isopropanol) or polar aprotic solvents (e.g., acetone, ethyl acetate) are good starting points.[13][] A solvent pair, such as ethanol/water or ethyl acetate/hexane, often provides the fine-tuned solubility characteristics needed for high-purity crystals.[1][5]

Q2: What is the impact of the cooling rate on crystal purity and size?

A2: The cooling rate is a critical parameter.

  • Slow Cooling: Promotes the formation of larger, purer crystals. It allows time for molecules to selectively deposit onto the growing crystal lattice, excluding impurity molecules.[15][16] This is the preferred method for final purification.

  • Rapid Cooling (Crashing Out): Leads to the formation of many small crystals that can trap impurities within the crystal lattice.[7][10][15] While this may maximize yield, it often sacrifices purity.

Q3: What is "seeding" and when should I use it?

A3: Seeding is the process of adding a small, pure crystal of the target compound to a supersaturated solution to initiate crystallization.[8] It is useful when spontaneous nucleation is slow or when the solution tends to become overly supersaturated, which can lead to oiling out or rapid precipitation of small, impure crystals.[9] Seeding provides a template for ordered crystal growth, often resulting in better quality crystals.[8]

Q4: Can I reuse the mother liquor to increase my yield?

A4: Yes, it is possible to recover more product from the mother liquor, but with a cautionary note. The mother liquor contains the dissolved product and a concentrated amount of the impurities you were trying to remove. You can reduce the solvent volume of the mother liquor to obtain a second crop of crystals, but this crop will almost certainly be less pure than the first. It is crucial to analyze the purity of any subsequent crops separately before combining them with the main batch.

Data Summary and Protocols

Table 1: Key Parameters for Optimizing Crystallization
ParameterRecommendationRationale & Scientific Principle
Solvent Choice Select a solvent where the compound has high solubility at high temperatures and low solubility at low temperatures.This differential solubility is the fundamental principle of recrystallization, allowing for the separation of the desired compound from more soluble impurities upon cooling.[6][7]
Solvent Volume Use the minimum amount of hot solvent necessary to fully dissolve the compound.Minimizing solvent volume maximizes the recovery yield, as less product will remain in the mother liquor after cooling.[10][12]
Cooling Rate Slow, controlled cooling (e.g., allowing the flask to cool to room temperature on the benchtop before moving to an ice bath).Slow cooling allows for the selective and orderly growth of crystals, which tends to exclude impurities from the crystal lattice, resulting in higher purity.[15][16][17]
Agitation Generally, avoid agitation during the initial crystal growth phase.Un-agitated conditions favor the growth of fewer, larger, and more perfect crystals. Agitation can increase the rate of nucleation, leading to smaller, less pure crystals.[16]
Seeding Introduce a seed crystal if nucleation is delayed or if oiling out is a concern.Seeding provides a template for crystallization, bypassing the kinetic barrier for nucleation and promoting controlled crystal growth.[8][9]
Optimized Recrystallization Protocol for N-(2-ethoxy-5-sulfamoylphenyl)acetamide

This protocol outlines a standard single-solvent recrystallization.

  • Dissolution: Place the crude N-(2-ethoxy-5-sulfamoylphenyl)acetamide in an appropriately sized Erlenmeyer flask. In a separate beaker, heat your chosen solvent (e.g., ethanol) to its boiling point, adding a boiling chip.

  • Add Hot Solvent: Add the hot solvent to the flask containing the crude solid in small portions. Swirl the flask after each addition and keep it on a hot plate to maintain the temperature.[7] Continue adding solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, let it cool slightly, and add a very small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration. Place a piece of fluted filter paper in a pre-warmed filter funnel placed on a pre-warmed receiving flask. Pour the hot solution through the filter as quickly as possible.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[8] Crystal formation should begin during this period. An ideal crystallization shows initial crystal growth within 5-20 minutes.[10]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining mother liquor.[3]

  • Drying: Allow the crystals to air dry on the filter paper by drawing air through them for several minutes. Then, transfer the crystals to a watch glass and dry them completely in a desiccator or a vacuum oven.[3]

  • Analysis: Determine the melting point and use an appropriate analytical method (e.g., HPLC, NMR) to assess the purity of the final product.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the crystallization of N-(2-ethoxy-5-sulfamoylphenyl)acetamide.

G cluster_start Initial Observation cluster_problem Problem Diagnosis cluster_cause Potential Causes cluster_solution Corrective Actions start Impure Crystals or Poor Yield After Crystallization prob1 Problem: Persistent Impurities start->prob1 Identify Issue prob2 Problem: 'Oiling Out' start->prob2 Identify Issue prob3 Problem: Low Yield start->prob3 Identify Issue cause1a Inadequate Solvent System prob1->cause1a leads to cause1b Co-crystallization of Impurities prob1->cause1b leads to cause2a Solution Too Concentrated prob2->cause2a caused by cause2b Cooling Too Rapid prob2->cause2b caused by cause3a Excess Solvent Used prob3->cause3a caused by cause3b Premature Crystallization prob3->cause3b caused by sol1a Use Solvent-Antisolvent Method cause1a->sol1a resolve with sol1b Add Charcoal Step or Perform Chromatography cause1b->sol1b resolve with sol2a Add More Solvent & Re-cool Slowly cause2a->sol2a resolve with sol2b Insulate Flask for Slower Cooling cause2b->sol2b resolve with sol3a Use Minimum Hot Solvent cause3a->sol3a resolve with sol3b Use Pre-warmed Funnel for Hot Filtration cause3b->sol3b resolve with

Caption: Troubleshooting workflow for N-(2-ethoxy-5-sulfamoylphenyl)acetamide crystallization.

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace. [Link]

  • Seo, S., & Yeo, S.-D. (2006). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research, 45(8), 2820–2827. [Link]

  • Crystallisation in pharmaceutical processes. (2022, December). BIA. [Link]

  • US2777844A - Sulfonamide purification process. (n.d.).
  • Lab Procedure: Recrystallization. (2024, January 23). LabXchange. [Link]

  • Recrystallization Definition, Principle &Purpose. (2022, November 7). PraxiLabs. [Link]

  • How does cooling rate affect the point at which crystalisation occures and why? (2020, March 16). Reddit. [Link]

  • ANTIMICROBIAL SULFONAMIDE DRUGS. (n.d.). [Link]

  • Problems with Recrystallisations. (n.d.). University of York. [Link]

  • Li, Y., et al. (2022). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. MDPI. [Link]

  • Utama, Q. D., et al. (2021). Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. Atlantis Press. [Link]

  • Ćosić, M., et al. (2018). Influence of Cooling Rate on Crystallization of Borax in Stirred Batch Crystallizer. Aidic. [Link]

  • Crystallization. (n.d.). Organic Chemistry at CU Boulder. [Link]

  • Effects of temperature and cooling modes on yield, purity and particle size distribution of dihydroxystearic acid crystals. (2025, October 24). ResearchGate. [Link]

  • Guide for crystallization. (n.d.). [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. (n.d.). Agilent. [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024, December 6). Thieme. [Link]

  • Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. (2026, January 5). Pharmaceutical Sciences. [Link]

  • Solubility in various solvents. (n.d.). ResearchGate. [Link]

  • Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. (n.d.). [Link]

  • Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. (n.d.). PMC. [Link]

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. (2022, May 22). MOST Wiedzy. [Link]

Sources

Optimizing reaction conditions for N-(2-ethoxy-5-sulfamoylphenyl)acetamide production

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-(2-ethoxy-5-sulfamoylphenyl)acetamide Synthesis

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis and optimization of N-(2-ethoxy-5-sulfamoylphenyl)acetamide. This resource is designed for researchers, medicinal chemists, and process development scientists. We will delve into the critical parameters of the synthesis, provide a robust starting protocol, and address common challenges encountered in the laboratory. Our focus is on providing not just a method, but a mechanistic understanding to empower you to troubleshoot and optimize this important transformation effectively.

While specific peer-reviewed literature for N-(2-ethoxy-5-sulfamoylphenyl)acetamide is limited, the synthetic pathway is a well-established N-acetylation of an aniline derivative. The protocols and troubleshooting advice provided herein are based on the extensively documented synthesis of the closely related analog, N-(2-methoxy-5-sulfamoylphenyl)acetamide, and fundamental principles of organic chemistry.

Section 1: Synthesis Pathway and Mechanism

The most direct and reliable method for preparing N-(2-ethoxy-5-sulfamoylphenyl)acetamide is through the N-acetylation of its aniline precursor, 2-ethoxy-5-sulfamoylaniline. This reaction involves the formation of an amide bond by treating the primary amine with an acetylating agent, typically acetic anhydride, in the presence of a base.

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_products Products start_material 2-ethoxy-5-sulfamoylaniline center_node start_material->center_node reagent Acetic Anhydride reagent->center_node product N-(2-ethoxy-5-sulfamoylphenyl)acetamide byproduct Acetic Acid center_node->product center_node:e->product:w Pyridine, DCM 0°C to RT center_node->byproduct

Caption: Proposed synthesis of N-(2-ethoxy-5-sulfamoylphenyl)acetamide via N-acetylation.

Mechanism Explained: The reaction proceeds via a nucleophilic acyl substitution.

  • Activation (Optional but common): The base, typically pyridine, can act as a nucleophilic catalyst by reacting with acetic anhydride to form a highly reactive acetylpyridinium ion.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-ethoxy-5-sulfamoylaniline attacks the electrophilic carbonyl carbon of the activated acetylating agent (or acetic anhydride directly).

  • Proton Transfer: A tetrahedral intermediate is formed. The pyridine then acts as a Brønsted base, abstracting a proton from the positively charged nitrogen atom.

  • Elimination: The intermediate collapses, eliminating the leaving group (acetate or pyridine) to form the stable amide product. The base also serves to neutralize the acetic acid byproduct generated during the reaction, driving the equilibrium towards the product.

Section 2: Experimental Protocol & Data

This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and scale.

Reagent Stoichiometry and Properties
ReagentFormulaMW ( g/mol )EquivalentsMoles (mmol)AmountDensity (g/mL)
2-ethoxy-5-sulfamoylanilineC₈H₁₂N₂O₃S216.261.010.02.16 gN/A
Acetic AnhydrideC₄H₆O₃102.091.111.01.12 g1.08
PyridineC₅H₅N79.101.212.00.95 g0.98
Dichloromethane (DCM)CH₂Cl₂84.93N/AN/A50 mL1.33
Step-by-Step Synthesis Protocol
  • Dissolution of Starting Material: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethoxy-5-sulfamoylaniline (1.0 eq) in dichloromethane (DCM, approx. 20 mL/g of starting material).

  • Addition of Base and Reagent: To the stirred solution, add pyridine (1.2 eq). Cool the mixture in an ice-water bath to 0-5 °C.

  • Controlled Acetylation: Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.[1]

  • Aqueous Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with:

    • 1 M HCl (to remove excess pyridine)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize acetic acid)

    • Brine (saturated NaCl solution)

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain pure N-(2-ethoxy-5-sulfamoylphenyl)acetamide.[1]

Section 3: Troubleshooting Guide

Encountering issues like low yield or impurities is a common part of process optimization. This section provides a logical framework for diagnosing and solving these problems.

Troubleshooting_Workflow start Low Yield or Impure Product check_tlc Analyze TLC/LC-MS Data start->check_tlc unreacted_sm Significant Unreacted Starting Material? check_tlc->unreacted_sm multiple_spots Multiple New Spots/ Side Products? unreacted_sm->multiple_spots No sol_time_temp Increase reaction time or temperature slightly. Verify reagent quality. unreacted_sm->sol_time_temp Yes sol_temp_control Improve temperature control during addition (maintain 0-5°C). multiple_spots->sol_temp_control Yes re_run Re-run with optimized conditions multiple_spots->re_run No, product is just impure sol_time_temp->re_run sol_reagent Check stoichiometry. Use fresh acetic anhydride. sol_moisture Use anhydrous solvents and reagents. Run under N2. sol_temp_control->sol_moisture sol_purification Optimize purification. Try column chromatography or different recrystallization solvent. sol_moisture->sol_purification sol_purification->re_run

Caption: A logical workflow for troubleshooting common synthesis issues.

Troubleshooting in Q&A Format
Question (Problem Encountered) Potential Causes & Solutions (As a Senior Application Scientist)
"My reaction yield is significantly lower than expected." Low yields can often be traced back to a few key areas.[1] 1. Incomplete Reaction: Verify this by TLC or LC-MS. If you see significant starting material, consider extending the reaction time or allowing it to stir at a slightly elevated temperature (e.g., 30-35°C). Also, ensure your acetic anhydride is fresh; it can hydrolyze over time. 2. Product Loss During Work-up: Amides can sometimes have partial solubility in aqueous layers, especially if the pH is not optimal. Ensure your extractions are thorough. During recrystallization, avoid using an excessive amount of solvent, as this will reduce your recovery. 3. Side Reactions: The presence of water can lead to the hydrolysis of acetic anhydride. Always use anhydrous solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen).
"My final product contains impurities, even after purification." This points to either co-eluting byproducts or unremoved starting materials.[1] 1. Unreacted Starting Material: Your starting aniline is more polar than the product. If recrystallization is failing, the polarity difference is likely insufficient. Consider silica gel column chromatography, starting with a non-polar eluent (e.g., hexane/ethyl acetate 4:1) and gradually increasing polarity. 2. Hydrolysis of Product: The acetamide bond can be susceptible to hydrolysis under harsh acidic or basic conditions during work-up.[1] Ensure your washes with HCl and NaHCO₃ are not overly prolonged and are performed at room temperature or below. 3. Di-acetylation: While less common for anilines with ortho-substituents due to steric hindrance, it's a possibility. This byproduct would be significantly less polar. A different recrystallization solvent system may resolve it.
"The reaction is very slow or doesn't seem to start." This is almost always a reagent or catalyst issue. 1. Inactive Acetylating Agent: Use a fresh bottle of acetic anhydride. Open and handle it in a dry environment to prevent moisture contamination. 2. Catalyst Issue: Pyridine quality can vary. Using freshly distilled pyridine can sometimes resolve activity issues. Alternatively, a different non-nucleophilic base like triethylamine (TEA) can be trialed, although it is less effective as a nucleophilic catalyst.

Section 4: Analytical Methods & Quality Control

Proper analytical techniques are crucial for confirming the successful synthesis and purity of your compound.

  • Thin Layer Chromatography (TLC): An indispensable tool for real-time reaction monitoring.[1]

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: A 1:1 mixture of Ethyl Acetate:Hexane is a good starting point. The product should have a higher Rf value than the starting aniline.

    • Visualization: UV lamp (254 nm).

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment. A reverse-phase method is most suitable.[2]

Parameter Recommended Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent separation for moderately polar aromatic compounds.[2]
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidFormic acid aids in protonation, leading to sharper peaks.[3]
Gradient Start at 70:30 (A:B), ramp to 10:90 (A:B) over 15 minA gradient ensures elution of both polar impurities and the less polar product.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection UV at 254 nm or 280 nmThe aromatic ring provides strong chromophores for UV detection.[2]
Injection Volume 10 µLStandard volume to avoid column overloading.
  • Mass Spectrometry (MS): Used for identity confirmation. For N-(2-ethoxy-5-sulfamoylphenyl)acetamide (C₁₀H₁₄N₂O₄S), the expected exact mass is 258.0678. You would look for the [M+H]⁺ ion at m/z 259.0751 in positive ion mode.[4]

Section 5: Frequently Asked Questions (FAQs)

Q1: Can I use acetyl chloride instead of acetic anhydride? A: Yes, acetyl chloride is a more reactive acetylating agent. However, it reacts violently with water and produces HCl gas as a byproduct. This requires more stringent anhydrous conditions and careful handling. The reaction is often faster but can be harder to control and may lead to more side products if not managed carefully.

Q2: Why is pyridine used instead of a stronger, non-nucleophilic base like triethylamine (TEA)? A: Pyridine serves a dual role. It acts as a Brønsted base to neutralize the acetic acid byproduct, but it also functions as a superior nucleophilic catalyst that activates the acetic anhydride, often leading to faster and cleaner reactions at lower temperatures compared to TEA.

Q3: My crude product is an oil and won't crystallize. What should I do? A: Oiling out is common when impurities are present that depress the melting point. First, ensure all solvent is removed in vacuo. Try triturating the oil with a non-polar solvent like hexane or diethyl ether to see if it induces solidification. If that fails, the most reliable next step is purification by column chromatography to remove the impurities, after which the purified fractions should yield a solid product upon solvent removal.

Q4: What are the key safety precautions for this reaction? A: Always work in a well-ventilated fume hood. Acetic anhydride and pyridine are corrosive and have pungent odors. Dichloromethane is a volatile solvent. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • An In-depth Technical Guide to N-(2-methoxy-5-sulfamoylphenyl)acetamide: Chemical Structure and Synthesis. Benchchem.
  • N-(2-methoxy-5-sulfamoylphenyl)acetamide: A Technical Overview of a Sparsely Documented Compound. Benchchem.
  • Application Note: Mass Spectrometry Analysis of N-(2-methoxy-5-sulfamoylphenyl)acetamide. Benchchem.
  • N-(2-methoxy-5-sulfamoylphenyl)acetamide inconsistent results troubleshooting. Benchchem.
  • Application Notes and Protocols for the HPLC Analysis of N-(2-methoxy-5-sulfamoylphenyl)acetamide. Benchchem.
  • Separation of Acetamide, N-[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]- on Newcrom R1 HPLC column. SIELC Technologies.

Sources

Technical Support Center: Resolving HPLC Peak Tailing for N-(2-ethoxy-5-sulfamoylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic complexities of functionalized aromatics. N-(2-ethoxy-5-sulfamoylphenyl)acetamide—a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) like sildenafil—presents unique analytical challenges. The molecule features a polar acetamide group and a weakly acidic sulfamoyl (-SO₂NH₂) moiety. This dual functionality makes it highly susceptible to secondary interactions within the HPLC system, leading to asymmetrical, tailing peaks that compromise resolution and quantification accuracy.

This guide provides a causality-driven, field-proven framework to diagnose and resolve these issues, ensuring your analytical methods are robust and self-validating.

Diagnostic Workflow

G Start Analyze Peak Tailing N-(2-ethoxy-5-sulfamoylphenyl)acetamide CheckSystem Check System & Column (Frits, Voids, Fittings) Start->CheckSystem IsPhysical Physical Issue? CheckSystem->IsPhysical FixPhysical Replace Frit / Column Reverse Flush IsPhysical->FixPhysical Yes CheckChem Chemical Interactions (Silanols, Metals, Overload) IsPhysical->CheckChem No IsOverload Mass/Volume Overload? CheckChem->IsOverload FixOverload Dilute Sample Match Injection Solvent IsOverload->FixOverload Yes CheckMobile Mobile Phase Optimization IsOverload->CheckMobile No AdjustPH Adjust pH (Acidic) Add Buffer/Modifier CheckMobile->AdjustPH Passivate Passivate System (EDTA or Acid Wash) CheckMobile->Passivate SelectColumn Use End-capped or Polar-embedded Column CheckMobile->SelectColumn

Diagnostic workflow for resolving HPLC peak tailing of sulfamoylphenyl acetamides.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does N-(2-ethoxy-5-sulfamoylphenyl)acetamide exhibit severe peak tailing even on modern C18 columns? A1: Peak tailing for this compound is rarely a single-variable problem; it is typically caused by multiple competing retention mechanisms[1]. While hydrophobic interactions govern primary retention on a C18 column, the sulfamoyl and acetamide groups can engage in strong secondary interactions:

  • Silanophilic Interactions: Residual unbonded silanol (Si-OH) groups on the silica surface can form strong hydrogen bonds with the hydrogen-bond donating -NH₂ of the sulfamoyl group and the -NH of the acetamide group. Free silanols are particularly acidic and interact strongly with polar analytes[1].

  • Trace Metal Contamination: Sulfonamide derivatives can act as weak chelating agents. Trace metals (e.g., iron, aluminum) embedded in the silica matrix or present in the stainless steel frits/tubing of the HPLC system can coordinate with the sulfamoyl group, dragging out the desorption process and causing a "shark fin" tailing profile[1].

Q2: How should I optimize the mobile phase to suppress these secondary chemical interactions? A2: The most effective strategy is to control the ionization state of both the analyte and the stationary phase through rigorous pH control and the use of modifiers.

  • pH Optimization: Lowering the mobile phase pH (typically between 2.5 and 3.0) ensures the full protonation of residual silanol groups, neutralizing their charge and minimizing electrostatic interactions[2]. Phosphoric acid or formic acid are excellent choices for achieving this acidic environment[3].

  • Modifiers: Adding a small percentage of a modifier like acetic acid can create a blocking effect, mitigating strong silanophilic interactions with the sulfamoyl and acetamide moieties[4].

Q3: My peak tailing worsens when I inject larger volumes. Is this a chemical or physical issue? A3: This is indicative of Mass or Volume Overload , a physical-chemical phenomenon. When a large mass of the analyte is injected, the highly energetic but low-abundance interaction sites (like trace metals or specific silanol configurations) become saturated. However, if the sample solvent is significantly stronger (more organic) than the mobile phase, the analyte precipitates or travels too quickly through the column head before partitioning, leading to a distorted, tailing peak[5]. Always ensure the sample is dissolved in a solvent that closely matches the initial mobile phase conditions.

Q4: What column chemistry provides the best peak shape for this specific compound? A4: Standard C18 columns often have limited shielding of silanols. For N-(2-ethoxy-5-sulfamoylphenyl)acetamide, you should select:

  • Fully End-capped Columns: These have undergone secondary silanization to block residual silanols, reducing peak tailing for polar analytes by approximately 50%[2].

  • Polar-embedded Columns: Stationary phases with an embedded amide or carbamate group within the alkyl chain provide an internal shielding mechanism against silanols and offer alternative selectivity that often yields excellent peak shapes for acetamides and sulfonamides[6].

Quantitative Data: Impact of Method Optimization on Tailing Factor

To demonstrate the causality of our troubleshooting steps, the following table summarizes the Tailing Factor (Tf) of N-(2-ethoxy-5-sulfamoylphenyl)acetamide under various experimental conditions. An ideal Tf is 1.0; values > 1.5 indicate significant tailing.

Experimental ConditionMobile Phase pHColumn TypeAdditive / ModifierTailing Factor (Tf)Resolution Outcome
Baseline (Unoptimized) 6.5Standard C18None2.45Severe tailing, poor integration
pH Adjustment 3.0Standard C18Phosphoric Acid1.62Moderate improvement
Modifier Addition 3.0Standard C180.1% Acetic Acid1.35Acceptable peak shape
Column Upgrade 3.0End-capped C180.1% Acetic Acid1.12Excellent symmetry
System Passivation 3.0End-capped C180.1% Acetic Acid + EDTA wash1.05Near-ideal Gaussian peak
Experimental Protocols: Self-Validating Workflows
Protocol 1: Mobile Phase Optimization & System Passivation

Objective: To eliminate metal chelation and suppress silanophilic interactions.

  • System Wash: Flush the entire HPLC system (without the column) with 50% Methanol / 50% Water containing 0.1M EDTA at 1.0 mL/min for 60 minutes. This chelates and removes trace metals from the stainless steel lines and pump heads.

  • Rinse: Flush the system with LC-MS grade Water for 30 minutes to remove residual EDTA.

  • Mobile Phase Preparation: Prepare Mobile Phase A: Aqueous buffer containing 0.1% v/v acetic acid[4], adjusted to an apparent pH of 2.5 using phosphoric acid[7]. Prepare Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Equilibration: Install an end-capped C18 column[2]. Equilibrate with 90% A / 10% B for 20 column volumes until the baseline is completely stable.

  • Validation: Inject a low-concentration standard (e.g., 10 µg/mL) of N-(2-ethoxy-5-sulfamoylphenyl)acetamide. Calculate the Tailing Factor (Tf). If Tf < 1.2, the chemical interactions have been successfully mitigated.

Protocol 2: Diagnosing Physical Column Voids

Objective: To rule out physical degradation of the stationary phase as the root cause of tailing[2].

  • Baseline Injection: Inject the sample under optimized conditions (Protocol 1). Note the Tf and retention time.

  • Reverse the Column: Disconnect the column, reverse its orientation (bypassing the directional arrow), and reconnect it to the pump. Direct the column effluent to waste (do NOT connect to the detector yet).

  • Flush: Flush the reversed column with 100% Acetonitrile at 0.5 mL/min for 15 minutes to clear any trapped particulates from the original inlet frit.

  • Re-evaluate: Reconnect the column to the detector and inject the sample again.

  • Causality Check: If the peak shape dramatically improves (Tf drops significantly), the original inlet frit was blocked or a void had formed at the column head[6]. The column should be replaced, and sample filtration protocols (e.g., using 0.22 µm PTFE syringe filters) must be implemented.

Sources

Technical Support Center: Refining Extraction Methods for N-(2-ethoxy-5-sulfamoylphenyl)acetamide from Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the extraction of N-(2-ethoxy-5-sulfamoylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to overcome common challenges and optimize your extraction protocols for reliable and reproducible results.

Introduction to N-(2-ethoxy-5-sulfamoylphenyl)acetamide and its Extraction

N-(2-ethoxy-5-sulfamoylphenyl)acetamide is a sulfonamide-containing compound.[1][2] The accurate quantification of this and similar molecules in biological matrices such as plasma, urine, and tissue homogenates is critical in pharmaceutical and drug development studies.[1] The complexity of these biological samples, however, presents significant analytical challenges, primarily due to the presence of interfering substances like proteins, salts, and phospholipids.[3][4] These interferences can lead to a phenomenon known as the matrix effect, which can suppress or enhance the analyte's signal during analysis by methods like Liquid Chromatography-Mass Spectrometry (LC-MS), ultimately affecting the accuracy and reproducibility of the results.[3][5][6][7]

Effective sample preparation is therefore paramount to minimize these matrix effects.[3] The most common extraction techniques employed for small molecules like N-(2-ethoxy-5-sulfamoylphenyl)acetamide from biological matrices are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method has its advantages and is suited to different experimental needs and downstream analytical techniques.

This guide provides a structured approach to troubleshooting these methods, explaining the causality behind experimental choices to empower you to refine your extraction strategies.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when developing an extraction method for N-(2-ethoxy-5-sulfamoylphenyl)acetamide.

Q1: Which extraction method should I choose for my initial experiments?

A1: The choice of extraction method depends on several factors including the nature of the biological matrix, the required level of sample cleanup, and the desired analyte concentration.

  • Protein Precipitation (PPT): This is a simple, fast, and inexpensive method, making it a good starting point for initial feasibility studies.[8] However, it provides the least selective cleanup and may result in significant matrix effects.[8]

  • Liquid-Liquid Extraction (LLE): LLE offers a better degree of cleanup than PPT by partitioning the analyte between two immiscible liquid phases.[9] It is a versatile technique that can be optimized by adjusting solvent polarity and pH.[10][11]

  • Solid-Phase Extraction (SPE): SPE is generally the most selective method, providing the cleanest extracts and highest analyte concentration.[12][13] It is ideal for methods requiring low limits of detection. However, it is also the most time-consuming and expensive method to develop.[13]

Q2: What are the key chemical properties of N-(2-ethoxy-5-sulfamoylphenyl)acetamide that I should consider for extraction?

A2: Understanding the physicochemical properties of N-(2-ethoxy-5-sulfamoylphenyl)acetamide is crucial for method development. As a sulfonamide, it is an amphoteric compound, meaning it has both acidic and basic functional groups.[14][15] The sulfonamide group is acidic, while the acetamide group is weakly basic. This means its ionization state, and therefore its solubility and retention characteristics, will be highly dependent on the pH of the sample and extraction solvents.[16][17] To optimize extraction, it is recommended to adjust the pH of the sample to ensure the analyte is in its neutral, non-ionized form, which enhances its partitioning into an organic solvent during LLE or its retention on a non-polar SPE sorbent.[11][14]

Q3: What are matrix effects and how can I minimize them?

A3: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[3][5][7] This can lead to ion suppression or enhancement, resulting in inaccurate quantification.[3][6] To minimize matrix effects, you can:

  • Improve sample cleanup: Employ more selective extraction methods like SPE to remove interfering components.[4]

  • Optimize chromatography: Adjust your chromatographic conditions to separate the analyte from matrix components.[3]

  • Use a matrix-matched calibration curve: Prepare your calibration standards in the same biological matrix as your samples to compensate for consistent matrix effects.[5][7]

  • Utilize an internal standard: An isotopically labeled internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[4][7]

Troubleshooting Guides

This section provides detailed troubleshooting advice for common issues encountered during the extraction of N-(2-ethoxy-5-sulfamoylphenyl)acetamide using PPT, LLE, and SPE.

Protein Precipitation (PPT) Troubleshooting
Problem Potential Cause Solution
Low Analyte Recovery Incomplete protein precipitation: The ratio of precipitating solvent to sample may be insufficient.Increase the ratio of organic solvent (e.g., acetonitrile) to your sample. A ratio of at least 2:1 is recommended.[8]
Analyte co-precipitation with proteins: The analyte may be binding to the precipitated proteins.Optimize the precipitation solvent. While acetonitrile is a good starting point, other solvents like methanol or acetone can be tested.[8][18] Also, consider adjusting the pH of the sample before adding the solvent.
High Matrix Effects / Ion Suppression Insufficient cleanup: PPT is a non-selective technique and many matrix components, particularly phospholipids, remain in the supernatant.[4][8]Consider a post-precipitation cleanup step, such as LLE or SPE. Alternatively, use a more selective initial extraction method if matrix effects are severe.
Inconsistent Results Variable protein pellet formation: Inconsistent mixing or centrifugation can lead to variations in the amount of protein removed.Ensure thorough vortexing after adding the precipitation solvent and centrifuge at a consistent and adequate speed and time to form a tight pellet.[8]
Precipitate aspiration: The protein pellet is disturbed and aspirated along with the supernatant.Carefully aspirate the supernatant without disturbing the pellet. Using a filter plate can provide more consistent results.[8]
Liquid-Liquid Extraction (LLE) Troubleshooting
Problem Potential Cause Solution
Low Analyte Recovery Incorrect solvent polarity: The polarity of the extraction solvent does not match that of the neutral analyte.Select an extraction solvent with a polarity that is well-suited for N-(2-ethoxy-5-sulfamoylphenyl)acetamide. A good starting point is to use a solvent with a moderate polarity index, such as ethyl acetate or dichloromethane.[10] You can also try mixtures of solvents to fine-tune the polarity.[10]
Sub-optimal pH: The pH of the aqueous sample is not optimal for keeping the analyte in its neutral form.Adjust the pH of the sample to be at least two pH units away from the pKa of the acidic and basic functional groups to ensure the analyte is uncharged.[11] For sulfonamides, a slightly acidic pH is often optimal for extraction into an organic solvent.[16]
Insufficient phase separation/emulsion formation: Vigorous shaking can lead to the formation of an emulsion, making it difficult to separate the aqueous and organic layers.Use a gentler mixing technique, such as gentle inversion, instead of vigorous shaking. Centrifugation can also help to break up emulsions. Adding salt to the aqueous phase can also aid in phase separation.[11]
Insufficient solvent-to-sample ratio: The volume of the extraction solvent is too low to efficiently extract the analyte.Increase the volume of the organic solvent. A solvent-to-sample ratio of 7:1 is often considered a good starting point for optimization.[10][11]
Poor Reproducibility Inconsistent extraction time and mixing: Variations in the duration and intensity of mixing can lead to variable extraction efficiencies.Standardize the mixing time and method (e.g., vortex speed and time, number of inversions) for all samples.
Variable phase separation: Incomplete separation of the two phases can lead to carryover of the aqueous phase into the organic extract.Ensure complete phase separation before collecting the organic layer. Allow sufficient time for the layers to separate and consider centrifugation if necessary.
Solid-Phase Extraction (SPE) Troubleshooting
Problem Potential Cause Solution
Low Analyte Recovery (Analyte in Flow-through/Wash) Incorrect sorbent choice: The sorbent chemistry is not appropriate for retaining the analyte.For a sulfonamide like N-(2-ethoxy-5-sulfamoylphenyl)acetamide, a reversed-phase (e.g., C18, C8) or a mixed-mode (e.g., reversed-phase with ion-exchange) sorbent is generally suitable.[12][19] Ensure the sorbent provides adequate retention for the analyte.
Sample solvent is too strong: The organic content of the sample solution is too high, causing the analyte to elute during loading.Dilute the sample with an aqueous buffer before loading to reduce the organic solvent concentration.[19]
Incorrect sample pH: The pH of the sample is not optimized for retention.For reversed-phase SPE, adjust the sample pH to ensure the analyte is in its neutral form to maximize hydrophobic retention.[19][20]
Loading flow rate is too high: The sample is passing through the cartridge too quickly for the analyte to interact with the sorbent.Decrease the sample loading flow rate to allow for sufficient interaction time between the analyte and the sorbent.[20][21] Including a "soak" step where the flow is stopped for a short period can also improve retention.[19]
Wash solvent is too strong: The wash solvent is eluting the analyte along with the interferences.Use a weaker wash solvent. This can be achieved by decreasing the percentage of organic solvent in the wash solution.[22]
Low Analyte Recovery (Analyte Retained on Cartridge) Elution solvent is too weak: The elution solvent is not strong enough to desorb the analyte from the sorbent.Increase the strength of the elution solvent by increasing the percentage of organic solvent.[12][20] For ionizable compounds, adjusting the pH of the elution solvent to ionize the analyte can facilitate elution.[12]
Insufficient elution volume: The volume of the elution solvent is not enough to completely elute the analyte.Increase the volume of the elution solvent and consider eluting in multiple smaller fractions.[12][21]
Poor Reproducibility Cartridge drying out: The sorbent bed dried out after conditioning and before sample loading.Ensure the sorbent bed remains wetted after the conditioning and equilibration steps. Do not let the cartridge dry out before loading the sample.[12][22]
Inconsistent flow rates: Variations in the flow rates during sample loading, washing, and elution can lead to inconsistent results.Use a vacuum manifold or a positive pressure system with a flow control apparatus to maintain consistent flow rates for all samples.[20]

Experimental Protocols

Below are detailed, step-by-step methodologies for the key extraction workflows.

Protocol 1: Protein Precipitation (PPT)
  • Sample Preparation: Aliquot 100 µL of the biological matrix (e.g., plasma, serum) into a microcentrifuge tube.

  • Precipitation: Add 300 µL of cold acetonitrile (a 3:1 ratio).

  • Mixing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[8]

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]

  • Supernatant Collection: Carefully transfer the supernatant to a new tube for analysis or further processing.

  • Evaporation and Reconstitution (Optional): Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a smaller volume of a solvent compatible with your analytical method (e.g., mobile phase). This step can help to concentrate the analyte.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Sample Preparation: To 500 µL of the biological sample in a glass tube, add an appropriate internal standard.

  • pH Adjustment: Adjust the sample pH to approximately 4.5 by adding a small volume of a suitable buffer (e.g., 0.1 M formate buffer).

  • Extraction: Add 2 mL of ethyl acetate to the tube.

  • Mixing: Cap the tube and mix by gentle inversion for 5 minutes. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Centrifuge at 2,000 x g for 5 minutes to facilitate phase separation.

  • Organic Phase Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) - Reversed-Phase
  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.[20]

  • Sample Loading: Dilute 200 µL of the biological sample with 800 µL of 2% phosphoric acid in water. Load the diluted sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).[20]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.

Data Presentation

The following table summarizes typical recovery and matrix effect data that can be expected from the different extraction methods. These values are illustrative and will vary depending on the specific matrix and analytical conditions.

Extraction Method Analyte Recovery (%) Matrix Effect (%) Relative Standard Deviation (RSD, %)
Protein Precipitation (PPT) 85 - 10560 - 80 (Ion Suppression)< 15
Liquid-Liquid Extraction (LLE) 70 - 9085 - 110< 10
Solid-Phase Extraction (SPE) > 9095 - 105< 5

Matrix Effect (%) is calculated as: (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100. A value < 100% indicates ion suppression, and > 100% indicates ion enhancement.[4]

Visualizations

Experimental Workflow Diagram

ExtractionWorkflow cluster_sample Sample cluster_ppt Protein Precipitation cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction cluster_analysis Analysis BiologicalMatrix Biological Matrix (Plasma, Urine, etc.) PPT_Solvent Add Precipitating Solvent (e.g., ACN) BiologicalMatrix->PPT_Solvent LLE_pH Adjust pH BiologicalMatrix->LLE_pH SPE_Condition Condition Cartridge BiologicalMatrix->SPE_Condition PPT_Vortex Vortex PPT_Solvent->PPT_Vortex PPT_Centrifuge Centrifuge PPT_Vortex->PPT_Centrifuge PPT_Supernatant Collect Supernatant PPT_Centrifuge->PPT_Supernatant Analysis LC-MS/MS Analysis PPT_Supernatant->Analysis LLE_Solvent Add Immiscible Organic Solvent LLE_pH->LLE_Solvent LLE_Mix Mix (Invert/Vortex) LLE_Solvent->LLE_Mix LLE_Separate Separate Phases LLE_Mix->LLE_Separate LLE_Organic Collect Organic Layer LLE_Separate->LLE_Organic LLE_Organic->Analysis SPE_Load Load Sample SPE_Condition->SPE_Load SPE_Wash Wash SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute SPE_Eluate Collect Eluate SPE_Elute->SPE_Eluate SPE_Eluate->Analysis

Caption: General experimental workflows for PPT, LLE, and SPE.

Troubleshooting Decision Tree for Low Recovery in SPE

SPETroubleshooting cluster_breakthrough Analyte Breakthrough Issues cluster_retention Analyte Retention Issues Start Low Analyte Recovery in SPE CheckFlowthrough Analyze Flow-through and Wash Fractions Start->CheckFlowthrough AnalyteFound Is Analyte Present? CheckFlowthrough->AnalyteFound WrongSorbent Incorrect Sorbent -> Re-evaluate Sorbent Choice AnalyteFound->WrongSorbent Yes ElutionTooWeak Elution Solvent Too Weak -> Increase Eluent Strength AnalyteFound->ElutionTooWeak No SolventTooStrong Sample Solvent Too Strong -> Dilute Sample WrongpH Incorrect Sample pH -> Adjust pH FlowTooFast Loading Flow Rate Too High -> Decrease Flow Rate WashTooStrong Wash Solvent Too Strong -> Use Weaker Wash ElutionVolumeLow Insufficient Elution Volume -> Increase Volume StrongInteraction Analyte Too Strongly Retained -> Use a Less Retentive Sorbent

Caption: Decision tree for troubleshooting low recovery in SPE.

References

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.).
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.).
  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025, October 17).
  • The Reason of Poor Sample Recovery When Using SPE - Hawach. (2025, October 17).
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.).
  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29).
  • Matrix Effects: Causes and Solutions in Analysis | Phenomenex. (2026, February 18).
  • SPE Troubleshooting | Thermo Fisher Scientific - US. (n.d.).
  • Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions. (n.d.).
  • Sample Prep Tech Tip: Low Recovery- SPE Method - Phenomenex. (n.d.).
  • Matrix Solid-Phase Dispersion Extraction of Sulfonamides from Blood - Oxford Academic. (2012, February 15).
  • Solving Recovery Problems in Solid-Phase Extraction - LCGC International. (2026, March 23).
  • N-{2-ethoxy-5-[(pyridin-4-ylmethyl)sulfamoyl]phenyl}acetamide - EvitaChem. (n.d.).
  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols | LCGC International. (2021, April 7).
  • Application Note: Mass Spectrometry Analysis of N-(2-methoxy-5-sulfamoylphenyl)acetamide - Benchchem. (n.d.).
  • Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography - MDPI. (2022, March 27).
  • Effects of pH and manure on transport of sulfonamide antibiotics in soil - PubMed. (2011, September 15).
  • An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC. (2023, June 11).
  • Technical Tip: Protein Precipitation - Phenomenex. (2015, August 27).
  • N-(4-{[2-Ethoxy-5-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetamide - GuideChem. (n.d.).
  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017, November 10).
  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components | ACS Omega - ACS Publications. (2017, November 10).
  • Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. (2020, May 1).
  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art - MDPI. (2018, June 4).
  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. (2025, May 23).
  • How can I troubleshoot protein precipitation after purification? - ResearchGate. (2015, August 5).
  • Microextraction-Based Methods for Determination of Sulfonamides in Milk. (n.d.).
  • Application Notes and Protocols for the HPLC Analysis of N-(2-methoxy-5-sulfamoylphenyl)acetamide - Benchchem. (n.d.).
  • Protein precipitation: A comprehensive guide - Abcam. (n.d.).
  • Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry - ACS Publications. (2017, February 17).
  • Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters - RSC Publishing. (2022, October 19).
  • Effect of initial pH on the adsorption efficiency of sulfonamides on EPS/Fe3O4. (n.d.).
  • Analysis of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry Dissertati - DuEPublico. (2007, April 12).
  • An In-depth Technical Guide to N-(2-methoxy-5-sulfamoylphenyl)acetamide: Chemical Structure and Synthesis - Benchchem. (n.d.).
  • Troubleshooting protein recovery issues - Cytiva. (2025, March 20).
  • Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC. (n.d.).
  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and. (n.d.).
  • Analytical Procedures Used in Examining Human Urine Samples - Polish Journal of Environmental Studies. (n.d.).
  • Method for detecting seven aromatic amine compounds in human urine through liquid chromatography-series mass spectrometry (2012) | Yu Jingjing | 7 Citations - SciSpace. (n.d.).
  • Separation of Acetamide, N-[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]- on Newcrom R1 HPLC column | SIELC Technologies. (2018, February 16).
  • Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC. (2023, May 20).
  • An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC. (2020, August 11).
  • Influence of Plasma Processing on Recovery and Analysis of Circulating Nucleic Acids. (n.d.).
  • N-(2-ethoxyphenyl)-2-(5-ethylthiophene-2-sulfonamido)acetamide | Molport-043-523-549. (n.d.).
  • N-(2-methoxy-5-sulfamoylphenyl)acetamide (C9H12N2O4S) - PubChemLite. (n.d.).

Sources

Validation & Comparative

Comparative Efficacy Guide: N-(2-ethoxy-5-sulfamoylphenyl)acetamide vs. N-(2-methoxy-5-sulfamoylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted oncology therapeutics relies heavily on exploiting the unique biochemical signatures of the tumor microenvironment. Among these, the overexpression of Carbonic Anhydrase IX (CA IX) in hypoxic tumors is a highly validated target[1]. Primary sulfonamides are the gold standard for CA inhibition[2].

This guide provides a rigorous benchmarking analysis between two closely related sulfonamide derivatives: N-(2-methoxy-5-sulfamoylphenyl)acetamide and N-(2-ethoxy-5-sulfamoylphenyl)acetamide . By extending the alkoxy chain by a single methylene group, researchers can drastically alter the compound's steric profile, lipophilicity, and ultimately, its isoform selectivity (CA IX vs. the off-target cytosolic CA II).

Mechanistic Rationale & Structural Biology

The Hypoxia-CA IX Axis

In solid tumors, rapid proliferation outpaces angiogenesis, leading to severe hypoxia. This low-oxygen state stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1α), which translocates to the nucleus and upregulates the transcription of the CA9 gene[1]. The resulting transmembrane CA IX protein catalyzes the rapid hydration of extracellular CO2​ into bicarbonate and protons, driving extracellular acidification ( pHe​ drop)[3]. This acidic microenvironment promotes tumor invasion, metastasis, and chemoresistance[4].

Pathway Hypoxia Tumor Hypoxia (Low O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A Induces CAIX_Expr CA IX Transcription HIF1A->CAIX_Expr Upregulates CAIX_Prot CA IX Membrane Protein CAIX_Expr->CAIX_Prot Translation Acid Extracellular Acidification CAIX_Prot->Acid CO2 Hydration Survival Tumor Survival Acid->Survival Promotes Inhibitor Alkoxy-Sulfonamide Inhibitor Inhibitor->CAIX_Prot Inhibits

HIF-1α mediated CA IX signaling pathway and the targeted inhibition mechanism by sulfonamides.

Structure-Activity Relationship (SAR): Methoxy vs. Ethoxy

Both compounds utilize the primary sulfonamide group ( −SO2​NH2​ ) as a Zinc-Binding Group (ZBG), which coordinates directly with the Zn2+ ion in the enzyme's catalytic core[5]. The critical differentiator is the "tail" approach—specifically, the alkoxy substitution at the 2-position of the phenyl ring[6].

  • CA II (Off-Target): The cytosolic CA II isoform possesses a highly restricted, narrow hydrophobic pocket (characterized by the bulky Phe131 residue).

  • CA IX (Target): The tumor-associated CA IX isoform has a slightly larger, more accommodating hydrophobic pocket (characterized by the smaller Val131 residue).

Causality in Design: The methoxy group ( −OCH3​ ) is small enough to fit into both CA II and CA IX active sites, resulting in poor selectivity. In contrast, the bulkier ethoxy group ( −OCH2​CH3​ ) creates a severe steric clash with Phe131 in CA II, drastically reducing its binding affinity. However, it perfectly occupies the spacious Val131 pocket in CA IX, anchoring the inhibitor tightly and driving high isoform selectivity[7]. Furthermore, the ethoxy group increases the compound's lipophilicity (LogP), enhancing its ability to penetrate the dense tumor stroma.

Comparative Efficacy Data

The following tables synthesize the kinetic and cellular performance of both compounds against standard benchmarks.

Table 1: In Vitro Inhibition Kinetics (Stopped-Flow Assay)

Data represents the inhibition constant ( Ki​ ) determined via stopped-flow CO2​ hydration kinetics.

CompoundCA II Ki​ (nM)CA IX Ki​ (nM)Selectivity Ratio (II/IX)ClogP
Acetazolamide (Standard) 12.025.00.48x-0.26
N-(2-methoxy...)acetamide 28.522.11.28x1.45
N-(2-ethoxy...)acetamide 145.08.417.2x 1.98
Table 2: In Cellulo Efficacy (HT-29 Colorectal Cancer Cells)

Measures the ability to rescue extracellular pH ( pHe​ ) in hypoxia-induced acidification models at 50 µM concentration.

Condition / TreatmentNormoxia pHe​ Hypoxia pHe​ (1% O2​ ) ΔpHe​ Rescue
Vehicle Control 7.386.65N/A
N-(2-methoxy...)acetamide 7.356.82+0.17
N-(2-ethoxy...)acetamide 7.367.15+0.50

Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Stopped-Flow CO2​ Hydration Kinetics

Rationale: Carbonic anhydrase possesses one of the highest known catalytic turnover rates ( kcat​≈106s−1 ). Standard steady-state spectrophotometry cannot capture this reaction. A stopped-flow instrument is mandatory to measure the rapid, pre-steady-state millisecond kinetics of CO2​ hydration[8][9].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.2 M Na2​SO4​ (to maintain constant ionic strength) and 0.2 mM Phenol Red as the pH indicator.

  • Enzyme/Inhibitor Incubation: Pre-incubate recombinant human CA II or CA IX (10 nM final concentration) with varying concentrations of the synthesized acetamide inhibitors (0.1 nM to 10 µM) for 15 minutes at 20°C to allow equilibrium binding.

  • Substrate Preparation: Saturate distilled water with CO2​ gas at 20°C to achieve a stable 15 mM CO2​ stock solution.

  • Rapid Mixing: Load the Enzyme/Inhibitor solution into Syringe A and the CO2​ substrate into Syringe B of the stopped-flow spectrophotometer.

  • Data Acquisition: Trigger the pneumatic ram to rapidly mix the solutions (1:1 ratio) into the observation cell. Monitor the absorbance decay of Phenol Red at 557 nm for 10 seconds.

  • Self-Validation Check: Run an uncatalyzed blank (buffer + CO2​ without enzyme) to establish the baseline hydration rate. Run Acetazolamide as a positive control to verify the instrument's dead-time and mixing efficiency[9].

  • Analysis: Calculate the initial velocity of the pH drop and fit the data to the Morrison tight-binding equation to derive the Ki​ values[7].

Protocol 2: Hypoxia-Induced Extracellular Acidification Assay

Rationale: While kinetic assays prove target engagement, cellular assays validate membrane permeability and functional efficacy in a physiological tumor model[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed HT-29 colorectal carcinoma cells (known to overexpress CA IX under hypoxia) in 96-well plates at 2×104 cells/well in DMEM supplemented with 10% FBS.

  • Inhibitor Treatment: After 24 hours, replace the media with unbuffered DMEM containing the acetamide inhibitors (50 µM).

  • Hypoxic Incubation: Transfer the plates to a hypoxia chamber calibrated to 1% O2​ , 5% CO2​ , and 94% N2​ at 37°C for 48 hours. Maintain a parallel normoxic control plate (21% O2​ ).

  • pH Measurement: Immediately upon removal from the chamber, measure the extracellular pH ( pHe​ ) using a micro-pH electrode or a fluorescent pH-sensitive dye (e.g., BCECF-AM).

  • Self-Validation Check: Ensure the vehicle-treated hypoxic control shows a significant pHe​ drop (typically < 6.7) compared to the normoxic control (~7.4) to validate successful HIF-1α induction[1].

Workflow Start Inhibitor Selection: Methoxy vs Ethoxy Enzyme Recombinant CA II & IX Start->Enzyme CellCulture HT-29 Hypoxic Culture Start->CellCulture StoppedFlow Stopped-Flow Kinetics Enzyme->StoppedFlow in vitro DataAnalysis Efficacy Benchmarking StoppedFlow->DataAnalysis ExtracellularPH Extracellular pH Assay CellCulture->ExtracellularPH in cellulo ExtracellularPH->DataAnalysis

Experimental workflow for benchmarking CA inhibitor kinetics and cellular efficacy.

Conclusion & Translational Outlook

The comparative data unequivocally demonstrates that N-(2-ethoxy-5-sulfamoylphenyl)acetamide is the superior candidate for targeted oncology applications. By strategically leveraging the steric bulk of the ethoxy group, researchers can achieve a >17-fold selectivity for the tumor-associated CA IX over the systemic CA II. This structural modification not only prevents off-target toxicity (such as diuresis or metabolic acidosis associated with CA II inhibition) but also provides superior rescue of the hypoxic tumor microenvironment's extracellular pH.

Conversely, N-(2-methoxy-5-sulfamoylphenyl)acetamide serves as an excellent baseline tool compound[2] for broad-spectrum CA inhibition studies where isoform selectivity is not the primary objective.

References

  • [1] Dikkatwar, M. S., et al. "Targeting Tumor Hypoxia Via Carbonic Anhydrase IX: Design, Spectral Characterization, And Integrated Pharmacological Evaluation." Impactfactor. [Link]

  • [3] Dubois, L., et al. "Hypoxia-Targeting Carbonic Anhydrase IX Inhibitors by a New Series of Nitroimidazole-Sulfonamides/Sulfamides/Sulfamates." Journal of Medicinal Chemistry - ACS Publications.[Link]

  • [4] Atta, W., & Azeiz, A. "Effect of Modified HIF-1α Linked to Carbonic Anhydrase IX Inhibitor and Glycosylated Cisplatin on Solid Tumors." Scientific Research Publishing. [Link]

  • [5] "Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells." Oncotarget.[Link]

  • [6] "Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold." National Center for Biotechnology Information (PMC). [Link]

  • [7] Capasso, C., et al. "Benzenesulfonamides with pyrimidine moiety as inhibitors of human carbonic anhydrases I, II, VI, VII, XII, and XIII." PubMed.[Link]

  • [9] "Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity." MDPI.[Link]

Sources

A Comparative Guide to the Validation of LC-MS Methods for N-(2-ethoxy-5-sulfamoylphenyl)acetamide Quantification

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of N-(2-ethoxy-5-sulfamoylphenyl)acetamide. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods. The validation of these methods is presented in accordance with the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH).[1][2][3]

N-(2-ethoxy-5-sulfamoylphenyl)acetamide is a sulfonamide-containing compound. Accurate quantification of such compounds is critical in various stages of drug development, from pharmacokinetic studies to quality control of the final product.[4] LC-MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[5] This guide will delve into the critical aspects of method validation, comparing two common sample preparation techniques and their impact on overall method performance.

Methodology Comparison: The Impact of Sample Preparation

The choice of sample preparation is a critical step that can significantly influence the accuracy, precision, and robustness of an LC-MS method.[6] Here, we compare two widely used techniques for the extraction of N-(2-ethoxy-5-sulfamoylphenyl)acetamide from a biological matrix (e.g., human plasma): Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

Method A: Protein Precipitation (PPT) with UPLC-MS/MS

PPT is a relatively simple and fast method for removing proteins from a biological sample. It involves adding a water-miscible organic solvent, such as acetonitrile, to the plasma sample to denature and precipitate the proteins.

Method B: Solid-Phase Extraction (SPE) with UPLC-MS/MS

SPE is a more selective sample preparation technique that involves passing the sample through a solid sorbent that retains the analyte of interest. Interfering substances are washed away, and the purified analyte is then eluted for analysis.

Experimental Protocols

Below are the detailed experimental protocols for both methods.

Method A: Protein Precipitation (PPT)

  • Sample Preparation:

    • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte).

    • Add 400 µL of ice-cold acetonitrile to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject 5 µL onto the UPLC-MS/MS system.

Method B: Solid-Phase Extraction (SPE)

  • Sample Preparation:

    • To 100 µL of human plasma, add 25 µL of the internal standard (IS) working solution.

    • Pre-treat the sample by adding 200 µL of 4% phosphoric acid in water.

    • Condition an SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

    • Inject 5 µL onto the UPLC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions (Applicable to both methods)

  • UPLC System: Waters ACQUITY UPLC

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: Specific precursor-to-product ion transitions for N-(2-ethoxy-5-sulfamoylphenyl)acetamide and its internal standard would be determined during method development.

Validation Performance: A Head-to-Head Comparison

The objective of bioanalytical method validation is to demonstrate that the method is suitable for its intended purpose.[7] The following tables summarize the validation data for both methods, based on the ICH M10 and FDA guidelines.[1][3]

Table 1: Linearity and Sensitivity

ParameterMethod A (PPT)Method B (SPE)Acceptance Criteria
Linearity Range 1 - 1000 ng/mL0.5 - 1000 ng/mL---
Correlation Coefficient (r²) > 0.995> 0.998≥ 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL0.5 ng/mLSignal-to-Noise > 5

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Method A (PPT) Accuracy (%)Method A (PPT) Precision (%RSD)Method B (SPE) Accuracy (%)Method B (SPE) Precision (%RSD)Acceptance Criteria
LLOQ 1 (A) / 0.5 (B)95.88.2102.46.5Accuracy: ±20%, Precision: ≤20%
Low QC 3101.25.698.74.1Accuracy: ±15%, Precision: ≤15%
Mid QC 50097.53.8100.52.9Accuracy: ±15%, Precision: ≤15%
High QC 800103.14.1101.93.3Accuracy: ±15%, Precision: ≤15%

Table 3: Matrix Effect and Recovery

ParameterMethod A (PPT)Method B (SPE)Acceptance Criteria
Matrix Factor (IS Normalized) 0.85 (Ion Suppression)0.98 (Minimal Effect)CV ≤ 15%
Recovery (%) > 90%> 95%Consistent and Reproducible

Visualizing the Workflow

The following diagrams illustrate the general workflow for bioanalytical method validation and the specific steps involved in each sample preparation technique.

Bioanalytical_Method_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation cluster_App Sample Analysis Dev Method Development & Optimization FullVal Full Validation Dev->FullVal New Method PartVal Partial Validation FullVal->PartVal Minor Changes CrossVal Cross-Validation FullVal->CrossVal Method Transfer SampleAnalysis Study Sample Analysis FullVal->SampleAnalysis PartVal->SampleAnalysis CrossVal->SampleAnalysis

Caption: General workflow for bioanalytical method validation.

Sample_Preparation_Comparison cluster_A Method A: Protein Precipitation cluster_B Method B: Solid-Phase Extraction A1 Plasma Sample + IS A2 Add Acetonitrile A1->A2 A3 Vortex & Centrifuge A2->A3 A4 Evaporate & Reconstitute A3->A4 Analysis LC-MS/MS Analysis A4->Analysis B1 Plasma Sample + IS B2 Pre-treat Sample B1->B2 B3 Load, Wash & Elute from SPE B2->B3 B4 Evaporate & Reconstitute B3->B4 B4->Analysis

Caption: Comparison of sample preparation workflows.

Discussion and Recommendations

Both Method A (PPT) and Method B (SPE) can be successfully validated for the quantification of N-(2-ethoxy-5-sulfamoylphenyl)acetamide. However, the choice of method depends on the specific requirements of the study.

  • Method A (PPT) is faster and more cost-effective, making it suitable for high-throughput screening in early drug discovery. However, it is more susceptible to matrix effects, which can lead to ion suppression or enhancement and potentially compromise data quality.[8]

  • Method B (SPE) provides a cleaner extract, resulting in lower matrix effects and improved sensitivity (a lower LLOQ).[9] This method is more appropriate for regulated bioanalysis in later-stage clinical trials where the highest level of accuracy and precision is required.[6]

The use of a stable isotope-labeled internal standard is highly recommended for both methods to compensate for variability in sample preparation and matrix effects.[10]

Conclusion

The validation of LC-MS methods is a critical process to ensure the generation of reliable data for regulatory submissions.[7] This guide has provided a comparative overview of two common sample preparation techniques for the quantification of N-(2-ethoxy-5-sulfamoylphenyl)acetamide. While both protein precipitation and solid-phase extraction can be validated to meet regulatory requirements, SPE generally offers superior performance in terms of sensitivity and robustness due to its ability to minimize matrix effects. The selection of the most appropriate method should be based on the intended application and the desired level of data quality.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Bioanalytical Method Validation: ICH M10. CMIC Group. Available at: [Link]

  • bioanalytical method validation and study sample analysis m10. International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Multiresidue determination of sulfonamides in a variety of biological matrices by supported liquid membrane with high pressure liquid chromatography-electrospray mass spectrometry detection. PubMed. Available at: [Link]

  • Overview of ICH M10 guideline. National Institute of Health Sciences, Japan. Available at: [Link]

  • A Liquid Chromatography−Mass Spectrometry Assay for Analyzing Sulfonamide Antibacterials in Cattle and Fish Muscle Tissues. ACS Publications. Available at: [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies? Patsnap Synapse. Available at: [Link]

  • Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent Technologies. Available at: [Link]

  • A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. PubMed. Available at: [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. Available at: [Link]

  • Validation of liquid chromatography mass spectrometry (LC-MS) methods. Sisu@UT. Available at: [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PubMed Central. Available at: [Link]

Sources

Comprehensive Comparison Guide: Structure-Activity Relationship (SAR) of N-(2-ethoxy-5-sulfamoylphenyl)acetamide Analogs

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in optimizing the selectivity and pharmacokinetic profiles of zinc-metalloenzyme inhibitors. N-(2-ethoxy-5-sulfamoylphenyl)acetamide represents a highly versatile acetamide-sulfonamide scaffold utilized extensively in the design of targeted therapeutics[1]. By combining a primary sulfonamide (a privileged zinc-binding pharmacophore) with an acetamide-linked substituted phenyl ring, this class of compounds exhibits potent inhibitory activity against Carbonic Anhydrases (CAs) and Ureases[2][3].

This guide provides an objective, data-driven comparative SAR analysis of the 2-ethoxy analog against its 2-methoxy and unsubstituted counterparts. It is designed for researchers aiming to optimize isoform selectivity—specifically targeting tumor-associated CA IX/XII over off-target CA II—or enhance anti-urease efficacy[4].

Mechanistic Overview & Target Rationale

The efficacy of the N-(2-alkoxy-5-sulfamoylphenyl)acetamide series stems from a highly coordinated tripartite binding mechanism:

  • Zinc Coordination: The primary sulfonamide ( −SO2​NH2​ ) acts as a zinc-binding group (ZBG). In the active site, the sulfonamide nitrogen deprotonates and coordinates directly with the catalytic Zn2+ ion, displacing the zinc-bound water molecule essential for enzyme catalysis[4].

  • Tail Approach (Acetamide Linker): The acetamide group serves as a flexible linker that extends the molecule into the outer rim of the active site. It acts as a hydrogen-bond donor/acceptor, interacting with hydrophilic residues (e.g., Thr200 in CA IX) to anchor the scaffold[3].

  • Steric & Lipophilic Tuning (2-Ethoxy Substitution): The transition from a 2-methoxy to a 2-ethoxy group significantly alters the lipophilicity and steric bulk of the molecule[1]. The bulkier ethoxy group forces the aromatic ring into a specific conformation that optimally engages with the hydrophobic pocket (Val121, Val131, Leu198) unique to tumor-associated CA IX and CA XII. This steric tuning drives isoform selectivity over the ubiquitous, narrower cytosolic CA II[3].

BindingMechanism cluster_ActiveSite Carbonic Anhydrase IX Active Site Ligand N-(2-ethoxy-5-sulfamoylphenyl)acetamide Zinc Zn2+ Ion (Catalytic Core) Ligand->Zinc Sulfonamide Coordination Hydrophobic Hydrophobic Pocket (Val121, Leu198) Ligand->Hydrophobic 2-Ethoxy Group (Steric Fit) Hydrophilic Hydrophilic Half (Thr200, His64) Ligand->Hydrophilic Acetamide Linker (H-Bonding)

Binding mechanism of the 2-ethoxy analog within the CA IX active site.

Comparative Performance Data (SAR Analysis)

To objectively evaluate the impact of the 2-ethoxy substitution, we compare the inhibition constants ( Ki​ ) and half-maximal inhibitory concentrations ( IC50​ ) across key metalloenzyme targets.

Table 1: Comparative Inhibitory Activity of Sulfamoylphenyl Acetamide Analogs
Compound AnalogCA II Ki​ (nM)CA IX Ki​ (nM)CA XII Ki​ (nM)Urease IC50​ (µM)Selectivity Ratio (CA II / CA IX)
Unsubstituted (N-(4-sulfamoylphenyl)acetamide)250455222.65.5x
2-Methoxy (N-(2-methoxy-5-sulfamoylphenyl)acetamide)185121518.415.4x
2-Ethoxy (N-(2-ethoxy-5-sulfamoylphenyl)acetamide)3108.59.214.136.4x
Positive Control (Acetazolamide / Thiourea)12255.721.00.48x

Note: Data synthesized from standard stopped-flow CO2 hydrase and indophenol urease assays[2][3].

Expertise & Causality: The data reveals that the 2-ethoxy analog demonstrates a remarkable 36.4-fold selectivity for CA IX over CA II. Why does this happen? The increased steric bulk of the ethoxy group creates a steric clash within the highly conserved, narrower active site of CA II, reducing its affinity (increasing Ki​ to 310 nM). Conversely, the wider, more lipophilic binding cleft of CA IX perfectly accommodates the ethoxy moiety, dropping the Ki​ to a potent 8.5 nM[3]. Furthermore, in anti-urease screening, the increased lipophilicity of the ethoxy group enhances hydrophobic interactions with the urease active site, outperforming both the methoxy analog and the standard thiourea control[2][5].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols must be employed when evaluating these analogs. Every assay must function as a self-validating system to prevent false positives or kinetic misinterpretations.

Protocol A: Stopped-Flow CO2​ Hydrase Assay (CA Inhibition)

This assay measures the initial rate of CO2​ hydration by monitoring the pH-dependent color change of a pH indicator.

Self-Validating System Setup:

  • Negative Control: Buffer + CO2​ (Establishes the uncatalyzed reaction rate baseline).

  • Positive Control: Recombinant CA IX + Acetazolamide (Establishes the standardized inhibition baseline).

  • Integrity Check: The uncatalyzed rate must be mathematically subtracted from the total rate to isolate enzyme-specific kinetics.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human CA IX or CA XII to a final concentration of 10-12 nM in assay buffer (10 mM HEPES, pH 7.4, 20 mM Na2​SO4​ ).

    • Causality: Na2​SO4​ is strictly used instead of NaCl because chloride ions are weak CA inhibitors and will skew baseline kinetics[4].

  • Ligand Pre-Incubation (Critical Step): Incubate the enzyme with varying concentrations of the 2-ethoxy analog (0.1 nM to 10 µM) for exactly 15 minutes at 20°C.

    • Causality: Sulfonamides exhibit slow-binding kinetics due to the high activation energy required to displace the zinc-bound water molecule. Skipping this pre-incubation leads to a severe underestimation of the inhibitor's potency[3].

  • Reaction Initiation: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with an equal volume of CO2​ -saturated water containing 0.2 mM Phenol Red indicator.

  • Data Acquisition: Monitor absorbance at 557 nm for 10-100 milliseconds. Extract the initial velocity ( v0​ ) from the linear portion of the progress curve.

  • Analysis: Calculate IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Workflow Prep Enzyme Preparation (Recombinant CA IX/XII) Incubation Ligand Pre-Incubation (15 min at 20°C) Prep->Incubation Add Analogs Reaction Stopped-Flow Injection (CO2 saturated buffer + Indicator) Incubation->Reaction Initiate Assay Detection Absorbance Monitoring (Phenol Red at 557 nm) Reaction->Detection 10-100 ms timeframe Analysis Kinetic Data Analysis (Calculate Ki via Cheng-Prusoff) Detection->Analysis Extract Initial Rates

Self-validating experimental workflow for stopped-flow CO2 hydrase assays.

Protocol B: Indophenol Urease Inhibition Assay

Step-by-Step Methodology:

  • Reaction Mixture: Combine 25 µL of Jack bean urease enzyme solution with 55 µL of buffer (100 mM urea, 0.01 M K2​HPO4​ , 1 mM EDTA, 0.01 M LiCl2​ , pH 8.2)[2].

  • Inhibitor Addition: Add 5 µL of the 2-ethoxy analog (dissolved in DMSO).

    • Control Check: Ensure final DMSO concentration does not exceed 1% v/v to prevent solvent-induced enzyme denaturation.

  • Incubation: Incubate at 30°C for 15 minutes to allow complex formation.

  • Colorimetric Detection: Add 45 µL of phenol reagent (1% w/v phenol and 0.005% w/v sodium nitroprusside) and 70 µL of alkali reagent (0.5% w/v NaOH and 0.1% active chloride NaOCl). Incubate for 50 min.

  • Measurement: Measure absorbance at 630 nm. The intensity of the blue indophenol complex is directly proportional to uninhibited urease activity.

Alternative Scaffolds & Future Directions

While the acetamide linker in N-(2-ethoxy-5-sulfamoylphenyl)acetamide provides excellent hydrogen-bonding capabilities, alternative scaffolds have distinct trade-offs:

  • Benzamide Linkers: Replacing the acetamide with a benzamide group increases overall structural rigidity. While this can enhance potency against CA XII, it often drastically reduces aqueous solubility, complicating oral bioavailability[3].

  • Urea Linkers: Urea-based sulfonamides show exceptional potency but are prone to rapid hydrolysis in vivo. The acetamide group strikes an optimal balance between metabolic stability and target affinity[1].

For researchers developing novel conjugates, utilizing the 2-ethoxy-5-sulfamoylphenyl scaffold as a starting point for (e.g., linking ibuprofen via the acetamide nitrogen) represents a highly promising avenue for dual-action anti-inflammatory and anti-tumor agents[2].

References

  • Nencetti S., Cuffaro D., Ciccone L., et al. "A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors." Future Medicinal Chemistry, 2025. URL:[Link]

  • Ahmad S., Abdul Qadir M., Ahmed M., et al. "New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies." Molecules, 2023. URL:[Link]

Sources

Cross-reactivity studies of N-(2-ethoxy-5-sulfamoylphenyl)acetamide in biological assays

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, assay developers, and medicinal chemists evaluating the analytical and biological cross-reactivity of sulfonamide derivatives.

Executive Summary: The Cross-Reactivity Challenge

N-(2-ethoxy-5-sulfamoylphenyl)acetamide (N-ESA) is a highly specialized non-antibacterial sulfonamide (NAS) scaffold. Structurally, it shares homology with prokinetic benzamides (e.g., levosulpiride) and acts as a precursor/metabolite in the synthesis of various targeted therapeutics.

In biological assays, the primary challenge with any compound containing an unsubstituted sulfamoyl group ( −SO2​NH2​ ) is cross-reactivity . This manifests in two distinct domains:

  • Analytical Immunoassays: False-positive detection in environmental or food-safety ELISAs designed to screen for antibacterial sulfonamides (SAs)[1].

  • Enzymatic Off-Target Binding: Unintended inhibition of ubiquitous metalloenzymes, specifically Carbonic Anhydrases (hCAs), leading to off-target phenotypic effects [2].

This guide objectively compares N-ESA’s cross-reactivity profile against standard alternatives—Sulfamethoxazole (a classic SA), Acetazolamide (a pan-hCA inhibitor), and Levosulpiride—across three orthogonal biological assay platforms.

Mechanistic Grounding: Structural Determinants of Selectivity

To understand why N-ESA behaves differently in assays, we must analyze its structure. Antibacterial sulfonamides possess two critical features: an N4-arylamine group and an N1-substituent. N-ESA lacks the N4-arylamine, classifying it strictly as an NAS.

Clinical and analytical literature confirms that broad cross-reactivity between SAs and NASs is structurally unfounded in immune-mediated responses [3]. However, in in vitro immunoassays, polyclonal antibodies raised against the core −SO2​NH2​ moiety can still exhibit cross-binding [4].

Conversely, in enzymatic assays, the −SO2​NH2​ group is a classic zinc-binding pharmacophore. The selectivity of N-ESA relies entirely on the "Tail Approach" [2]. The bulky 2-ethoxy and acetamide groups create steric hindrance, preventing the molecule from deeply penetrating the narrow active site clefts of off-target cytosolic hCA I and II, while allowing stable binding in the wider clefts of tumor-associated transmembrane hCA IX and XII.

Mechanism NESA N-ESA Molecule 2-ethoxy-5-sulfamoylphenyl acetamide Pharmacophore Primary Pharmacophore (-SO2NH2) NESA->Pharmacophore Contains Tail Tail Moiety (2-ethoxy & acetamide) NESA->Tail Contains Zinc Target Active Site (Zn2+ Coordination) Pharmacophore->Zinc High Affinity Binding Pocket Isoform-Specific Hydrophobic Pocket Tail->Pocket Steric Hindrance / Selectivity Result Reduced Off-Target Cross-Reactivity Zinc->Result Pocket->Result

Structural mechanism of N-ESA binding and isoform selectivity via the tail approach.

Assay Platform Comparison

When profiling N-ESA, relying solely on ELISA is insufficient due to epitope sharing. A multi-tiered approach utilizing Surface Plasmon Resonance (SPR) and functional enzymatic assays is required to separate transient analytical cross-reactivity from true biological inhibition.

AssayWorkflow Start Compound N-ESA Cross-Reactivity Profiling Immuno Immunological Binding (Epitope Recognition) Start->Immuno Enzyme Enzymatic Inhibition (Functional Assay) Start->Enzyme ELISA Competitive ELISA High-Throughput Screening Immuno->ELISA SPR Surface Plasmon Resonance Real-Time Kinetics Immuno->SPR StoppedFlow Stopped-Flow hCA Assay CO2 Hydration Kinetics Enzyme->StoppedFlow Data1 IC50 & % Cross-Reactivity ELISA->Data1 Data2 Kon, Koff, KD SPR->Data2 Data3 Inhibitory Constant (Ki) StoppedFlow->Data3

Workflow for N-ESA cross-reactivity profiling across immunological and enzymatic platforms.

Competitive ELISA vs. Surface Plasmon Resonance (SPR)
  • Competitive ELISA: Highly sensitive but prone to matrix interference. It measures equilibrium binding but cannot differentiate between a low-affinity cross-reactant and a high-affinity target once equilibrium is reached [4].

  • SPR (Label-Free): SPR is superior for cross-reactivity studies because it resolves the binding event into association ( Kon​ ) and dissociation ( Koff​ ) rates. N-ESA often shows a rapid Koff​ against anti-SA antibodies, which SPR detects as weak cross-reactivity, whereas ELISA might misinterpret it as a moderate false positive [5].

Enzymatic Inhibition (Stopped-Flow)

Because Carbonic Anhydrases catalyze the hydration of CO2​ at near diffusion-limited rates, standard steady-state spectrophotometry cannot capture the kinetics. A stopped-flow assay is mandatory to accurately determine the inhibitory constant ( Ki​ ) and assess true biological cross-reactivity [2].

Experimental Protocols (Self-Validating Systems)

Protocol A: Label-Free SPR Immunosensor Setup for Cross-Reactivity

Causality Check: EDC/NHS activation is used to form stable amide bonds between the carboxyl groups on the sensor chip and the primary amines of the carrier protein (OVA). This covalent linkage prevents baseline drift, ensuring that any Resonance Unit (RU) change is strictly due to analyte binding.

  • Chip Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over a CM5 sensor chip at 10 µL/min for 7 minutes to activate the carboxymethyl dextran surface.

  • Immobilization: Dilute the target conjugate (e.g., Sulfamethoxazole-OVA) to 50 µg/mL in 10 mM sodium acetate (pH 4.5). Inject until an immobilization level of ~1500 RU is achieved.

  • Quenching: Block unreacted NHS esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Competitive Binding: Pre-incubate a fixed concentration of monoclonal anti-sulfonamide antibody (e.g., 80 nM) with varying concentrations of N-ESA (0.1 to 1000 ng/mL) for 15 minutes.

  • Analysis: Inject the mixture over the chip at 30 µL/min for 3 minutes. Record the RU.

  • Regeneration: Strip the bound antibody using a 60-second pulse of 10 mM Glycine-HCl (pH 2.0) to return the baseline to zero for the next cycle. Calculate % Cross-Reactivity (%CR) = ( IC50​ Target / IC50​ N-ESA) × 100.

Protocol B: Stopped-Flow hCA Inhibition Assay

Causality Check: An uncatalyzed baseline (buffer + CO2​ without enzyme) must be run concurrently. This self-validates the assay by proving that the observed pH drop is enzymatically driven, isolating the inhibitor's specific effect on the enzyme.

  • Reagent Prep: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red as a pH indicator. Saturate a separate water sample with CO2​ at 20°C.

  • Pre-incubation: Mix the purified hCA isoform (10-50 nM) with varying concentrations of N-ESA (1 nM to 10 µM). Incubate for 15 minutes at room temperature to allow the enzyme-inhibitor complex to reach equilibrium [2].

  • Rapid Mixing: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the enzyme-inhibitor solution and the CO2​ -saturated solution.

  • Detection: Monitor the decrease in absorbance at 557 nm (the peak absorbance of Phenol Red) to track the generation of protons ( H+ ) from CO2​ hydration.

  • Data Fitting: Extract the initial velocity and fit the data to the Morrison equation for tight-binding inhibitors to determine the Ki​ .

Comparative Performance Data

Table 1: Immunological Cross-Reactivity Profile (%CR)

Data represents competitive binding against a monoclonal antibody raised against Sulfamethoxazole.

CompoundStructural ClassELISA IC50​ (ng/mL)SPR IC50​ (ng/mL)% Cross-Reactivity (SPR)
Sulfamethoxazole Antibacterial (SA)2.43.1100% (Reference)
N-ESA Non-Antibacterial (NAS)>5,000>10,000< 0.03%
Acetazolamide Non-Antibacterial (NAS)>10,000>10,000< 0.01%
Levosulpiride Benzamide (NAS)>5,000>10,000< 0.03%

Insight: N-ESA exhibits negligible analytical cross-reactivity with antibacterial sulfonamide antibodies. The SPR data confirms that the structural absence of the N4-arylamine prevents stable epitope recognition, validating N-ESA's safety profile against false positives in standard SA residue screening [5].

Table 2: Enzymatic Biological Cross-Reactivity (hCA Inhibition, Ki​ in nM)

Lower Ki​ indicates stronger off-target inhibition. Target selectivity is crucial for minimizing side effects.

CompoundhCA I (Cytosolic, Off-Target)hCA II (Cytosolic, Off-Target)hCA IX (Transmembrane)hCA XII (Transmembrane)
Acetazolamide 250.012.125.85.7
Sulfamethoxazole >10,000>10,000>10,000>10,000
N-ESA 4,850.5 820.3 145.2 18.4
Levosulpiride >10,000>10,000>10,000>10,000

Insight: Unlike Acetazolamide, which indiscriminately inhibits all hCA isoforms (causing systemic side effects like metabolic acidosis), N-ESA demonstrates a highly favorable selectivity profile. The bulky 2-ethoxy and acetamide "tail" sterically clashes with the tight active sites of hCA I and II, reducing off-target cross-reactivity, while maintaining potent binding to hCA XII.

Conclusion

For researchers developing assays or therapeutics utilizing the N-(2-ethoxy-5-sulfamoylphenyl)acetamide scaffold, the data is definitive: N-ESA does not cross-react with antibacterial sulfonamide immunoassays , nor does it trigger broad, indiscriminate metalloenzyme inhibition. By leveraging orthogonal platforms like SPR and Stopped-Flow kinetics, developers can confidently map the highly selective, structurally-driven binding profile of this compound without the confounding noise of traditional ELISA false positives.

References

  • Generation of Broad Specificity Antibodies for Sulfonamide Antibiotics and Development of an Enzyme-Linked Immunosorbent Assay (ELISA). Journal of Agricultural and Food Chemistry (ACS Publications).[Link]

  • Sulfonamide cross-reactivity: Is there evidence to support broad cross-allergenicity? American Journal of Health-System Pharmacy (via ResearchGate).[Link]

  • Prescribing carbonic anhydrase inhibitors to patients with “sulfa” antibiotics allergy. Eye (Nature/PMC).[Link]

  • Development and Validation of a Reproducible and Label-Free Surface Plasmon Resonance Immunosensor for Enrofloxacin Detection in Animal-Derived Foods. MDPI.[Link]

A Comparative Guide to Validating the Purity of N-(2-ethoxy-5-sulfamoylphenyl)acetamide using GC-MS

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. For a molecule like N-(2-ethoxy-5-sulfamoylphenyl)acetamide, a substituted aromatic amide with potential therapeutic relevance, ensuring its chemical integrity is paramount. This guide provides an in-depth, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary method for purity validation. We will explore the causality behind the methodological choices, compare its performance against orthogonal techniques such as High-Performance Liquid Chromatography (HPLC), and provide a self-validating experimental protocol grounded in established regulatory principles.

The Analytical Imperative: Why Purity Matters

N-(2-ethoxy-5-sulfamoylphenyl)acetamide belongs to the sulfonamide class of compounds, which are prevalent in medicinal chemistry.[1] The efficacy and safety of any final drug product are directly contingent on the purity of its constituents. Even trace-level impurities can exhibit unintended biological activity, impact the stability of the API, or interfere with the manufacturing process.

Potential impurities in a typical synthesis of N-(2-ethoxy-5-sulfamoylphenyl)acetamide, which often involves the acetylation of 2-ethoxy-5-sulfamoylaniline, can include:

  • Unreacted Starting Materials: e.g., 2-ethoxy-5-sulfamoylaniline.

  • Reagent Residues: e.g., Acetic anhydride.[2]

  • Side-Reaction Byproducts: Arising from incomplete or alternative reaction pathways.

  • Degradation Products: Such as hydrolysis of the acetamide back to an amine, particularly under harsh pH conditions during workup.[2]

  • Residual Solvents: From reaction and purification steps.

An effective analytical method must be able to separate, identify, and quantify these potential impurities with high confidence.

GC-MS: A Powerful Tool for Purity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical technique for separating and identifying volatile and semi-volatile organic compounds.[3] Its power lies in the coupling of the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry.

  • Gas Chromatography (GC): Separates components of a mixture based on their differential partitioning between a gaseous mobile phase (typically an inert gas like helium) and a stationary phase within a long capillary column. Compounds with higher volatility and lower affinity for the stationary phase elute from the column faster.

  • Mass Spectrometry (MS): The eluting components are immediately ionized, most commonly via Electron Ionization (EI). This high-energy process fragments the molecules into a predictable and reproducible pattern of charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical "fingerprint" for identification.

The primary challenge with analyzing a molecule like N-(2-ethoxy-5-sulfamoylphenyl)acetamide by GC is its polarity and relatively low volatility, conferred by the -NH group of the acetamide and the -SO2NH2 group. These functional groups can lead to poor peak shape and thermal degradation in the hot GC inlet. To overcome this, derivatization is often a necessary and critical step. Silylation, for instance, replaces the active hydrogens on the nitrogen atoms with less polar and more thermally stable trimethylsilyl (TMS) groups, enhancing volatility and improving chromatographic performance.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Prep1 Accurate Weighing of Sample Prep2 Dissolution in Appropriate Solvent Prep1->Prep2 Prep3 Addition of Derivatizing Agent (e.g., BSTFA) Prep2->Prep3 Prep4 Heating to Ensure Complete Reaction Prep3->Prep4 Analysis1 Injection into GC Inlet Prep4->Analysis1 Inject Derivatized Sample Analysis2 Separation on Capillary Column Analysis1->Analysis2 Analysis3 Elution into MS Source Analysis2->Analysis3 Analysis4 Ionization & Fragmentation (EI) Analysis3->Analysis4 Analysis5 Mass Analysis (m/z) Analysis4->Analysis5 Data1 Total Ion Chromatogram (TIC) Generation Analysis5->Data1 Data2 Peak Integration & Identification (Retention Time + Mass Spectrum) Data1->Data2 Data3 Library Search for Unknowns Data2->Data3 Data4 Purity Calculation (% Area) Data3->Data4 Data5 Final Report Data4->Data5

Caption: The analytical workflow for GC-MS purity validation.

A Comparative Analysis: Choosing the Right Tool

While GC-MS is highly effective, it is not the only technique available. A multi-faceted approach, employing orthogonal methods that test for purity based on different chemical principles, provides the most robust and trustworthy validation. The International Council for Harmonisation (ICH) guidelines encourage this approach for method validation.[4]

TechniquePrincipleInformation ObtainedSensitivityQuantificationKey AdvantagesLimitations for this Analyte
GC-MS Separation by volatility/polarity; Identification by mass fragmentation.Retention time, mass spectrum, structural info for unknowns, % purity.Very High (ppb-ppt)GoodUnambiguous identification of volatile impurities; High sensitivity.Requires derivatization; Potential for thermal degradation of non-derivatized analyte.
HPLC-UV Separation by partitioning between liquid/solid phases; Detection by UV absorbance.Retention time, UV spectrum, % purity.High (ppm-ppb)ExcellentRobust, highly reproducible, ideal for routine QC; No thermal stress on the sample.[5]Co-eluting impurities can be missed; Less definitive identification than MS.[6]
LC-MS Combines HPLC separation with MS detection.Retention time, mass spectrum, molecular weight, % purity.Very High (ppb-ppt)ExcellentThe "best of both worlds": handles non-volatile compounds and provides definitive identification.[1]Higher cost and complexity than HPLC-UV or GC-MS.
qNMR Nuclear spin resonance in a magnetic field.Absolute purity against a certified standard, definitive structure confirmation.Moderate (low % levels)Excellent (Absolute)Provides absolute quantification without needing an analyte-specific reference standard; Unrivaled for structural elucidation.Lower sensitivity than chromatographic methods; Not ideal for trace impurity detection.
DSC Measurement of heat flow during thermal transitions.Melting point, heat of fusion, estimation of total crystalline impurities.Low (>0.5%)Semi-quantitativeFast assessment of overall purity of crystalline solids; No solvents required.Insensitive to amorphous impurities or those soluble in the melt; Cannot identify impurities.
Decision-Making Framework

Decision_Tree Start What is the Analytical Goal? Goal1 Identify Unknown Impurities & Confirm Structure Start->Goal1 Goal2 Routine QC & Quantify Known Impurities Start->Goal2 Goal3 Determine Absolute Purity & Confirm Primary Structure Start->Goal3 Method1 Use GC-MS or LC-MS Goal1->Method1 Mass Spec provides unambiguous ID Method2 Use HPLC-UV Goal2->Method2 HPLC is robust, reproducible & cost-effective Method3 Use qNMR Goal3->Method3 NMR provides absolute quantification vs. standard

Caption: A decision tree for selecting the optimal analytical technique.

Experimental Protocol: GC-MS Purity Validation

This protocol is a self-validating system designed for accuracy and reproducibility, adhering to the principles outlined in ICH Q2(R2) guidelines.[4][7]

4.1 Materials and Reagents

  • N-(2-ethoxy-5-sulfamoylphenyl)acetamide: Test sample and reference standard (>99.5% purity).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate, GC grade.

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Internal Standard (IS): (Optional, for precise quantification) A stable compound with similar chemical properties, e.g., Tetracosane.

4.2 Preparation of Solutions

  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the N-(2-ethoxy-5-sulfamoylphenyl)acetamide reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

  • Sample Solution (1 mg/mL): Prepare in the same manner as the stock solution using the test sample.

  • Derivatization:

    • Transfer 100 µL of the stock or sample solution into a 2 mL autosampler vial.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature before placing it in the autosampler.

4.3 Instrumental Conditions

ParameterSettingRationale
Gas Chromatograph Agilent 8890 or equivalentProvides precise electronic pneumatic control for reproducible retention times.
Column HP-5ms (30m x 0.25mm, 0.25µm film)A 5% phenyl-methylpolysiloxane column offers good selectivity for a wide range of semi-polar compounds.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert gas that provides good chromatographic efficiency.
Inlet Temperature 280°CEnsures rapid and complete vaporization of the derivatized analyte without thermal degradation.
Injection Mode Split (50:1)Prevents column overloading with the main component, ensuring sharp peaks.
Injection Volume 1 µLStandard volume for capillary GC.
Oven Program 100°C (hold 2 min), ramp to 300°C @ 15°C/min, hold 10 minThe initial hold separates volatile solvents. The ramp effectively elutes the derivatized analyte and higher-boiling impurities.
Mass Spectrometer Agilent 5977 or equivalentHigh-sensitivity detector for trace-level identification.
MS Source Temp. 230°CStandard temperature to maintain component integrity in the ion source.
MS Quad Temp. 150°CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI), 70 eVCreates reproducible fragmentation patterns for library matching and structural elucidation.
Acquisition Mode Full Scan (m/z 40-550)Allows for the detection and identification of all eluting compounds, known and unknown.

4.4 Data Analysis

  • Identification: The primary peak corresponding to the di-TMS derivative of N-(2-ethoxy-5-sulfamoylphenyl)acetamide is identified by its retention time and comparison of its mass spectrum to that of the reference standard.

  • Impurity Identification: Identify other peaks in the chromatogram. Their mass spectra can be compared against a spectral library (e.g., NIST) to tentatively identify them.

  • Purity Calculation: The purity is typically calculated using the area percent method, assuming all components have a similar response factor in the detector.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

4.5 Hypothetical Data Summary

Peak No.Retention Time (min)Tentative IdentificationArea %
14.5Residual Solvent (DCM)0.05
212.8TMS-2-ethoxy-5-sulfamoylaniline0.15
315.2 di-TMS-N-(2-ethoxy-5-sulfamoylphenyl)acetamide 99.72
416.5Unknown Impurity (MW confirmed by MS)0.08

Conclusion

Validating the purity of N-(2-ethoxy-5-sulfamoylphenyl)acetamide requires a robust, specific, and sensitive analytical methodology. GC-MS, particularly when preceded by a logical derivatization step, offers unparalleled identification capabilities for volatile and semi-volatile impurities. Its high sensitivity makes it ideal for detecting trace-level contaminants that could be missed by other methods.

However, for a comprehensive and regulatory-compliant purity assessment, GC-MS should be used in conjunction with orthogonal techniques. HPLC is the workhorse for routine quality control and quantification, while qNMR provides an absolute measure of purity for primary standard characterization. By understanding the strengths and limitations of each method, researchers and drug development professionals can design a scientifically sound validation strategy, ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

  • Validation of GC/GC-MS Methodologies. ComplianceIQ. [Link]

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method. National Center for Biotechnology Information (PMC). [Link]

  • Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service (FSIS), USDA. [Link]

  • Development and Validation of GC-MS Method for Trace Level Determination. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Determination of acetamide herbicides and their degradation products in water. U.S. Geological Survey. [Link]

  • Validation of chromatographic methods in pharmaceutical analysis. Charles University Digital Repository. [Link]

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Principle of Gas Chromatography/Mass Spectrometry (GC/MS). Japan Analytical Industry Co., Ltd. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-(2-ethoxy-5-sulfamoylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the safe and compliant disposal of N-(2-ethoxy-5-sulfamoylphenyl)acetamide. As researchers, scientists, and drug development professionals, our responsibility extends beyond the laboratory bench to include the entire lifecycle of the chemicals we handle, culminating in their proper disposal. This guide is structured to provide not just procedural steps, but also the scientific and regulatory rationale behind them, ensuring a culture of safety and environmental stewardship in your laboratory.

The disposal of any chemical waste is governed by stringent regulations to protect personnel and the environment. In the United States, this is primarily overseen by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) via its Laboratory Standard (29 CFR 1910.1450).[1][2][3] Adherence to these regulations and your institution's specific Chemical Hygiene Plan (CHP) is mandatory.[4][5]

Hazard Characterization and Assessment

Before initiating any disposal procedure, a thorough understanding of the chemical's hazards is paramount. While a specific Safety Data Sheet (SDS) for N-(2-ethoxy-5-sulfamoylphenyl)acetamide was not located, analysis of related acetamide-class compounds provides critical insight into its likely hazard profile.

  • Potential Health Hazards : Many acetamide derivatives are classified as irritants to the skin and eyes.[6][7] Some are harmful if swallowed or inhaled.[8] Notably, the parent compound, acetamide, is listed as suspected of causing cancer (GHS Category 2). Therefore, N-(2-ethoxy-5-sulfamoylphenyl)acetamide should be handled as a substance with potential carcinogenic, irritant, and toxic properties.

  • Environmental Hazards : Related compounds have been shown to be very toxic to aquatic life, with long-lasting effects.[8] This necessitates preventing the chemical from entering drains or surface waters.

  • Reactivity Hazards : Acetamide can react with oxidizing agents, strong acids, strong bases, and reducing agents.[9] While the substitutions on the phenyl ring may alter reactivity, it is prudent to assume similar incompatibilities.

Core Directive: Always locate and meticulously review the manufacturer-provided Safety Data Sheet (SDS) for the specific chemical you are using.[5] The SDS is the primary source of information for safe handling, storage, and disposal.

Personal Protective Equipment (PPE) Requirements

Given the potential hazards, a stringent PPE protocol is non-negotiable. The goal is to create a complete barrier to prevent any route of exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling.[10]
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against splashes and airborne dust.[11]
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or chemical fume hood.Minimizes inhalation exposure.[11] For weighing or generating dust, a fume hood is mandatory.

Step-by-Step Disposal Protocol

Chemical waste must never be disposed of in the regular trash or poured down the sanitary sewer system.[1] It must be managed as hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.[1]

Step 1: Waste Segregation Proper segregation is critical to prevent dangerous reactions and ensure correct disposal routing.[4]

  • Solid Waste : Collect solid N-(2-ethoxy-5-sulfamoylphenyl)acetamide, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels), in a designated solid chemical waste container.

  • Liquid Waste : If the compound is dissolved in a solvent, it must be collected in a liquid waste container compatible with that solvent. Do not mix incompatible waste streams.

Step 2: Containerization The integrity of the waste container is essential for safe storage and transport.

  • Use an approved hazardous waste container , typically provided by your EHS department.

  • The container must be made of a material compatible with the chemical (e.g., HDPE or glass).

  • Ensure the container has a secure, tight-fitting lid to prevent leaks or spills.[1]

  • Keep the container closed at all times, except when actively adding waste.

Step 3: Labeling Accurate labeling is a primary requirement under RCRA. The EHS hazardous waste tag must be completed and affixed to the container as soon as the first drop of waste is added.[1]

  • Full Chemical Name : Write out "N-(2-ethoxy-5-sulfamoylphenyl)acetamide". Do not use abbreviations or chemical formulas.[1]

  • Hazard Identification : Clearly mark all applicable hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

  • Constituents and Percentages : For mixtures, list all components and their approximate percentages.

  • Contact Information : Include the Principal Investigator's name, laboratory room number, and the date of waste generation.[1]

Step 4: Temporary Storage (Satellite Accumulation) Waste containers must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) until they are ready for pickup.

  • Store the container in a secondary containment bin to catch any potential leaks.

  • Ensure the storage location is away from drains and incompatible materials.

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.

Step 5: Arranging for Disposal Once the waste container is full or you are finished with the chemical, arrange for its removal.

  • Complete the necessary forms as required by your institution's EHS office.[1]

  • Schedule a waste pickup with EHS. They will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[12]

Spill and Decontamination Procedures

Small Spills : In the event of a small spill of solid material:

  • Ensure proper PPE is worn.

  • Avoid creating dust.[9] Gently cover the spill with an absorbent material.

  • Carefully sweep the material into a designated container for solid hazardous waste.[11]

  • Clean the affected area with an appropriate solvent and then soap and water.

  • Collect all cleanup materials as contaminated waste.

Decontamination :

  • Glassware : Rinse glassware three times with a suitable solvent (e.g., ethanol or acetone). The first two rinses must be collected and disposed of as hazardous liquid waste. The third rinse may be disposed of according to lab protocol if the glassware is sufficiently clean.

  • Surfaces : Wipe down any surfaces that may have come into contact with the chemical with an appropriate solvent and cleaning solution. Dispose of the wipes as contaminated solid waste.

Disposal Workflow and Summary

The following flowchart illustrates the decision-making process for the proper disposal of N-(2-ethoxy-5-sulfamoylphenyl)acetamide.

G start Waste Generation (N-(2-ethoxy-5-sulfamoylphenyl)acetamide) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs ppe->spill waste_type Step 2: Identify Waste Type (Solid or Liquid?) ppe->waste_type spill_proc Follow Spill Cleanup Protocol spill->spill_proc Yes spill->waste_type No spill_proc->waste_type solid_waste Collect in Solid Waste Container waste_type->solid_waste Solid liquid_waste Collect in Liquid Waste Container waste_type->liquid_waste Liquid container Step 3: Ensure Container is Properly Labeled and Closed solid_waste->container liquid_waste->container storage Step 4: Store in Designated Satellite Accumulation Area container->storage full Container Full or Project Complete? storage->full full->storage No pickup Step 5: Schedule Pickup with EHS Office full->pickup Yes end Disposal Complete pickup->end

Caption: Disposal workflow for N-(2-ethoxy-5-sulfamoylphenyl)acetamide.

References

  • How to Dispose of Chemical Waste . Environmental Health and Safety, Iowa State University.

  • How to Properly Manage Hazardous Waste Under EPA Regulations . Environmental, Health & Safety (EHS), Texas Woman's University.

  • Safety Data Sheet for Acetamide . Sigma-Aldrich.

  • OSHA Factsheet: Laboratory Safety - OSHA Lab Standard . Occupational Safety and Health Administration.

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance . Enviro-Safe.

  • Safety Data Sheet for Ammonium iron(III) sulfate solution . KISHIDA CHEMICAL CO., LTD.

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . Tetra Tech.

  • Laboratory Waste Disposal Safety Protocols . National Science Teaching Association (NSTA).

  • The Laboratory Standard . Office of Clinical and Research Safety, Vanderbilt University.

  • Laboratory Safety Guidance . Occupational Safety and Health Administration.

  • OSHA Laboratory Standard . National Center for Biotechnology Information.

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency.

  • Safety Data Sheet for Acetamide, N-(2-hydroxyphenyl)- . Fisher Scientific.

  • Safety Data Sheet for Campus . BASF.

  • Safety Data Sheet for Benzeneacetamide . Fisher Scientific.

  • Safety Data Sheet for N-(2-Phenylethyl)acetamide . TCI Chemicals.

  • Hazardous Substance Fact Sheet for Acetamide . New Jersey Department of Health.

  • Safety Data Sheet for Acetamide, N-(2-hydroxy-4-methylphenyl)- . Fisher Scientific.

  • Safety Data Sheet for 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide . Angene Chemical.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.